gastrotropin
Description
Properties
CAS No. |
117849-44-2 |
|---|---|
Molecular Formula |
C8H11NO3 |
Synonyms |
gastrotropin |
Origin of Product |
United States |
Foundational & Exploratory
Gastrotropin (FABP6): An In-depth Technical Guide on its Core Function in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrotropin, more commonly known as Fatty Acid-Binding Protein 6 (FABP6) or Ileal Bile Acid-Binding Protein (I-BABP), is a key intracellular protein implicated in the intricate processes of lipid metabolism. Primarily expressed in the ileum of the small intestine, its principal function is the intracellular transport of bile acids, which are crucial for the digestion and absorption of dietary fats and other lipids.[1][2] Beyond its role in the enterohepatic circulation of bile acids, FABP6 also participates in the binding and transport of long-chain fatty acids. Its activity is intricately linked with the Farnesoid X Receptor (FXR) signaling pathway, a central regulator of bile acid, lipid, and glucose homeostasis.[3][4] Dysregulation of FABP6 has been associated with various metabolic disorders and cancers, making it a significant area of interest for therapeutic intervention. This guide provides a comprehensive overview of the core functions of FABP6 in lipid metabolism, detailing its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate its physiological roles.
Introduction
The Fatty Acid-Binding Protein (FABP) family comprises small, highly conserved cytoplasmic proteins that facilitate the transport of fatty acids and other hydrophobic ligands within the cell.[5][6] this compound (FABP6) is a distinct member of this family with a high affinity for bile acids.[3] It is predominantly located in the cytoplasm of enterocytes in the ileum, the primary site for bile acid reabsorption.[7] FABP6's function is critical for the efficient transport of bile acids from the apical to the basolateral membrane of these cells, thereby playing a vital role in the enterohepatic circulation.[7] This process is essential for maintaining the bile acid pool necessary for lipid digestion and absorption.
Core Function in Lipid Metabolism: Bile Acid and Fatty Acid Transport
The primary role of this compound (FABP6) in lipid metabolism is to facilitate the transport of bile acids across the ileal enterocytes. This function is integral to the process of dietary fat digestion and absorption.
Mechanism of Action
FABP6 binds to bile acids in the cytoplasm of the enterocyte and shuttles them from the apical membrane, where they are taken up from the intestinal lumen, to the basolateral membrane for transport into the portal circulation.[4] While the precise mechanism of transport is still under investigation, it is believed to involve direct protein-ligand interactions that increase the solubility of bile acids within the aqueous environment of the cytoplasm and protect the cell from their potentially cytotoxic effects at high concentrations.
FABP6 also demonstrates the ability to bind long-chain fatty acids, suggesting a broader role in lipid transport within the enterocyte.[8] The binding of these ligands is thought to induce conformational changes in the protein, facilitating their movement and delivery to specific intracellular compartments or transport proteins at the basolateral membrane.
Ligand Binding Affinity
The affinity of FABP6 for various bile acids and fatty acids has been characterized using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[1][9] FABP6 generally exhibits a higher affinity for bile acids compared to fatty acids. The binding affinity is influenced by the type of bile acid and its conjugation state (taurine-conjugated > glycine-conjugated > unconjugated).[10]
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| Glycocholic acid (GCA) | ~1.3 µM | ITC | [11] |
| Glycochenodeoxycholic acid (GCDA) | ~0.5 µM | ITC | [11] |
| Taurocholic acid (TCA) | ~0.8 µM | ITC | [11] |
| Taurochenodeoxycholic acid (TCDA) | ~0.3 µM | ITC | [11] |
| Cholic acid (CA) | ~2.5 µM | ITC | [11] |
| Chenodeoxycholic acid (CDCA) | ~1.0 µM | ITC | [11] |
| Oleic Acid | ~200 nM | ADIFAB | [8] |
| Linoleic Acid | ~400 nM | ADIFAB | [8] |
Note: The binding affinities can vary depending on the experimental conditions and the specific techniques used. The values presented are approximations from the available literature.
Signaling Pathway: The Farnesoid X Receptor (FXR) Axis
The expression and function of this compound (FABP6) are tightly regulated by the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a primary sensor for bile acids.[3]
When intracellular bile acid levels rise, they bind to and activate FXR.[4] Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific FXR response elements (FXREs) in the promoter region of target genes, including FABP6.[6][12] This binding event initiates the transcription of the FABP6 gene, leading to increased synthesis of the FABP6 protein. This mechanism represents a positive feedback loop, where elevated bile acids stimulate the production of the very protein required for their transport, thus ensuring their efficient clearance from the enterocyte.
Downstream of FABP6, the transported bile acids enter the portal circulation and travel to the liver, where they regulate the expression of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[12]
References
- 1. Bile Acid Recognition by Mouse Ileal Bile Acid Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Isocratic High-Performance Liquid Chromatography Assay for CYP7A1-Catalyzed Cholesterol 7α-Hydroxylation | Springer Nature Experiments [experiments.springernature.com]
- 6. FABP6 - Wikipedia [en.wikipedia.org]
- 7. FABP6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Equilibrium constants for the binding of fatty acids with fatty acid-binding proteins from adipocyte, intestine, heart, and liver measured with the fluorescent probe ADIFAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. diseases.jensenlab.org [diseases.jensenlab.org]
- 11. aris.gusc.lv [aris.gusc.lv]
- 12. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Gastrotropin (FABP6): A Comprehensive Technical Guide on its Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, more formally known as Fatty Acid-Binding Protein 6 (FABP6), is a small intracellular protein that plays a crucial role in the enterohepatic circulation of bile acids. Initially identified as a this compound due to its ability to stimulate gastric acid and pepsinogen secretion, its primary function is now understood to be the binding and transport of bile acids within ileal enterocytes.[1][2] This protein is a member of the fatty acid-binding protein family, a group of small, highly conserved cytoplasmic proteins that bind to long-chain fatty acids and other hydrophobic ligands.[3] FABP6, along with FABP1 (the liver fatty acid-binding protein), is unique in its capacity to also bind bile acids.[3] This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of this compound (FABP6), with a focus on its molecular functions, associated signaling pathways, and its emerging role as a therapeutic target in various diseases, including cancer and metabolic disorders.
Physicochemical Properties and Isoforms
This compound (FABP6) is a small protein with a molecular mass of approximately 14-15 kDa.[4][5] The human FABP6 gene is located on chromosome 5q33.3.[6] Recombinant human FABP6 produced in E. coli is a single, non-glycosylated polypeptide chain containing 128 amino acids, with a calculated molecular mass of 14 kDa.[2]
Two transcript variants of FABP6 have been identified, which arise from alternate transcription promoters and/or alternate splicing.[2][3] These variants encode for proteins of 128 and 177 amino acid residues.[2]
-
Isoform 1: This isoform is expressed in the jejunum, ileum, cecum, and ascending colon.[7] Its expression is upregulated by chenodeoxycholic acid (CDCA) through the farnesoid X receptor (FXR) transcription pathway.[7]
-
Isoform 2: This longer isoform is expressed in the gallbladder, duodenum, jejunum, ileum, cecum, and throughout the colon.[7] It has been found to be expressed in colorectal adenocarcinomas and is essential for the survival of colon cancer cells in the presence of bile acid-induced apoptosis.[1][7]
Quantitative Data Summary
Tissue Expression of this compound (FABP6)
The expression of FABP6 is highly tissue-specific, with the highest levels found in the terminal ileum of the small intestine.[8][9] The Human Protein Atlas provides detailed mRNA expression data from various tissues.
| Tissue | Consensus Normalized Expression (nTPM) | HPA RNA-seq (nTPM) | GTEx RNA-seq (nTPM) | FANTOM5 CAGE (Scaled Tags Per Million) |
| Small Intestine | 4264.5 | 4264.5 | 1710.8 | 1021.4 |
Data sourced from The Human Protein Atlas.[8] nTPM: normalized Transcripts Per Million.
Ligand Binding Affinity
Key Experimental Protocols
Recombinant Human this compound (FABP6) Purification
This protocol outlines the general steps for the production and purification of recombinant human FABP6 in E. coli.
Objective: To obtain a high-purity, unliganded (apo) form of FABP6 for biochemical and structural studies.
Methodology:
-
Expression:
-
The coding sequence for human FABP6 is cloned into an expression vector (e.g., pET vector series) containing a purification tag (e.g., a polyhistidine-tag).
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown in a suitable medium (e.g., Luria-Bertani or minimal media for isotopic labeling) to a specific optical density.
-
Protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Cells are harvested by centrifugation.
-
-
Purification:
-
The harvested cell pellet is resuspended in a lysis buffer and lysed (e.g., by sonication or high-pressure homogenization).
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble FABP6 is subjected to affinity chromatography (e.g., Nickel-NTA resin for His-tagged proteins).
-
The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins.
-
The tagged FABP6 is eluted with a high concentration of the competing agent.
-
-
Delipidation:
-
Endogenous lipids bound to the purified FABP6 are removed to obtain the apo-protein. A common method involves the use of a hydrophobic bead matrix.[11]
-
The purified protein solution is incubated with the delipidation beads with shaking at 37°C for 2 hours.[11]
-
The beads are removed by filtration.[11]
-
This delipidation cycle is typically repeated to ensure complete removal of bound lipids.[11]
-
-
Final Purification and Quality Control:
-
The delipidated protein is further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous monomeric protein sample.
-
The purity of the final protein sample is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer. The absence of bound ligands can be confirmed by solution-state NMR.[11]
-
Experimental Workflow for Recombinant FABP6 Purification
Western Blotting for FABP6 Detection
This protocol is used to detect and quantify the expression of FABP6 in cell or tissue lysates.
Objective: To determine the relative abundance of FABP6 protein in biological samples.
Methodology:
-
Sample Preparation:
-
Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Equal amounts of protein from each sample are mixed with Laemmli buffer and heated.
-
The protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for FABP6.
-
The membrane is washed to remove unbound primary antibody.
-
The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The membrane is washed to remove unbound secondary antibody.
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light.
-
The light signal is captured using a digital imaging system. The intensity of the bands corresponds to the amount of FABP6 protein. A loading control protein (e.g., GAPDH) is used to normalize the results.[12]
-
Signaling Pathways and Biological Functions
This compound (FABP6) is implicated in several signaling pathways that regulate cellular processes such as proliferation, migration, and autophagy. Its primary role in transporting bile acids, which act as signaling molecules, positions it as a key player in cellular signaling.
Regulation of Gene Expression via Nuclear Receptors
FABP6 is known to interact with and be regulated by nuclear receptors, particularly the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs).[12][13]
-
FXR Signaling: FXR is a nuclear receptor that is activated by bile acids. The FABP6 gene contains a bile acid-responsive element, and its expression is upregulated by bile acids through the FXR/9-cis-retinoic acid receptor heterodimer.[3] This forms a positive feedback loop in the regulation of bile acid homeostasis.
-
PPAR Signaling: FABPs can deliver ligands to PPARs in the nucleus, thereby modulating the expression of PPAR target genes involved in lipid metabolism.[12] While the direct interaction of FABP6 with all PPAR isoforms is still under investigation, a link between FABPs and PPAR signaling is well-established.[12]
FABP6 and Nuclear Receptor Signaling
Role in Cancer Progression
Elevated expression of FABP6 has been observed in several types of cancer, including colorectal, bladder, and glioblastoma, where it is often associated with poor prognosis.[1][12][14]
-
Colorectal Cancer: In colorectal cancer, FABP6 is thought to be involved in the insulin-like growth factor (IGF) signaling pathway and is associated with resistance to bile acid-induced apoptosis.[1]
-
Bladder Cancer: Knockdown of FABP6 in bladder cancer cells leads to decreased cell proliferation, migration, and autophagy.[12] This is associated with the downregulation of PPARγ and RXRα, and the activation of the NF-κB pathway.[12] Furthermore, FABP6 inhibition upregulates the Akt/mTOR pathway, which in turn inhibits autophagy.[12]
-
Glioblastoma: In glioblastoma, FABP6 expression is higher than in normal brain tissue.[14] Its knockdown reduces cell migration and invasion, potentially through the inhibition of myosin light chain phosphorylation and decreased expression of matrix metalloproteinase-2 (MMP-2) and cathepsin B.[14] FABP6 also appears to promote angiogenesis by increasing the secretion of vascular endothelial growth factor (VEGF).[14] The phosphorylation of ERK, JNK, and p65 are also decreased upon FABP6 reduction.[14]
FABP6 Signaling in Cancer
Therapeutic Implications and Future Directions
The involvement of this compound (FABP6) in key pathological processes makes it an attractive target for drug development.
-
Cancer Therapy: Inhibition of FABP6 has shown promise in reducing tumor growth, invasion, and angiogenesis in preclinical models of bladder cancer and glioblastoma.[12][14] Targeting FABP6 could represent a novel therapeutic strategy for these and other cancers where its expression is upregulated.
-
Metabolic Diseases: Given its central role in bile acid metabolism, which is intricately linked to lipid and glucose homeostasis, modulators of FABP6 are being investigated for the treatment of metabolic disorders such as type 2 diabetes and obesity.[15] FABP6 inhibitors could potentially alter bile acid homeostasis and reduce fat absorption.[15]
Future research should focus on the development of specific and potent small molecule inhibitors of FABP6. A deeper understanding of the crystal structure of FABP6 in complex with various ligands will be crucial for the rational design of such inhibitors.[16] Furthermore, elucidating the precise protein-protein interactions of FABP6 and its downstream signaling effects in different cellular contexts will be essential for the successful clinical translation of FABP6-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. prospecbio.com [prospecbio.com]
- 3. FABP6 - Wikipedia [en.wikipedia.org]
- 4. Fatty acid-binding proteins in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding proteins in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. uniprot.org [uniprot.org]
- 8. Tissue expression of FABP6 - Staining in small intestine - The Human Protein Atlas [proteinatlas.org]
- 9. genecards.org [genecards.org]
- 10. Bile Acid Recognition by Mouse Ileal Bile Acid Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers | MDPI [mdpi.com]
- 13. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of FABP6 Reduces Tumor Cell Invasion and Angiogenesis through the Decrease in MMP-2 and VEGF in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
Gastrotropin (FABP6): A Technical Guide to Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene structure and regulatory mechanisms of Gastrotropin, also known as Fatty Acid Binding Protein 6 (FABP6). FABP6 is a critical protein involved in the enterohepatic circulation of bile acids and has emerged as a potential therapeutic target for various metabolic diseases. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.
Gene Structure of this compound (FABP6)
The FABP6 gene is highly conserved across species and is characterized by a compact structure. In both humans and mice, the gene consists of four exons separated by three introns, a common feature among the fatty acid-binding protein family.[1]
Genomic Location and Organization
The human FABP6 gene is located on the long arm of chromosome 5, while the murine ortholog resides on chromosome 11.[2][3] The detailed genomic coordinates and structural information are summarized in the table below.
| Attribute | Human (Homo sapiens) | Mouse (Mus musculus) |
| Gene Symbol | FABP6 | Fabp6 |
| Chromosome | 5[2] | 11[2] |
| Band | 5q33.3[2] | 11 B1.1[2] |
| Genomic Start | 160,187,367 bp[2] | 43,486,876 bp[2] |
| Genomic End | 160,238,735 bp[2] | 43,492,367 bp[2] |
| Exon Count | 7 (Note: While the FABP family typically has 4 exons, RefSeq annotation indicates 7 for human FABP6, likely due to alternative transcripts)[4] | 4 |
Visualizing the FABP6 Gene Structure
The following diagram illustrates the typical exon-intron organization of the FABP6 gene.
Caption: Exon-intron organization of the FABP6 gene.
Regulation of FABP6 Gene Expression
The expression of FABP6 is tightly controlled at the transcriptional level, primarily in the ileum of the small intestine.[5][6] Several nuclear receptors and signaling pathways converge on the FABP6 promoter to modulate its transcription in response to metabolic cues, particularly bile acids.
Transcriptional Regulation by Nuclear Receptors
The promoter region of the FABP6 gene contains response elements for several nuclear receptors, which act as ligand-activated transcription factors.
-
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid homeostasis and plays a central role in upregulating FABP6 expression.[5][7] In the presence of bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex binds to a specific DNA sequence known as an inverted repeat element separated by one nucleotide (IR-1) located in the FABP6 promoter, thereby activating transcription.[3][8]
-
Liver X Receptor (LXR): LXRs are cholesterol sensors that also contribute to the regulation of FABP6.[9] Similar to FXR, LXR forms a heterodimer with RXR and can bind to response elements in the promoter of target genes.[8]
-
Peroxisome Proliferator-Activated Receptors (PPARs): The FABP6 gene is also a target of PPARs, which are involved in lipid metabolism.[6]
-
Glucocorticoid Receptor (GR): The glucocorticoid receptor has also been implicated in the regulation of FABP6, adding another layer of hormonal control to its expression.[9]
Signaling Pathways Modulating FABP6 Expression
The activity of the aforementioned transcription factors is modulated by various signaling pathways.
-
Bile Acid Signaling: The primary signaling pathway for FABP6 induction is initiated by the binding of bile acids to FXR. This ligand-dependent activation is the most direct and potent mechanism for increasing FABP6 transcription.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also influence FABP6 expression, likely through the phosphorylation and subsequent activation or inhibition of transcription factors or co-regulators involved in FABP6 transcription.
The interplay of these regulatory elements is visualized in the following diagram.
Caption: FXR-mediated transcriptional activation of FABP6.
Experimental Protocols for Studying FABP6 Gene Regulation
Investigating the intricate regulation of the FABP6 gene requires a combination of molecular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the in vivo binding of specific proteins, such as transcription factors, to particular DNA regions, like the FABP6 promoter.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[10][11]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (150-900 bp) using sonication or enzymatic digestion.[11][12]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-FXR).[11]
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G beads.[10]
-
Washing: Wash the beads to remove non-specifically bound chromatin.[13]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.[10]
-
Analysis: Use quantitative PCR (qPCR) with primers flanking the putative binding site in the FABP6 promoter to quantify the amount of precipitated DNA.
Caption: Chromatin Immunoprecipitation (ChIP) assay workflow.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions. It can confirm the binding of a transcription factor to a specific DNA sequence.
Methodology:
-
Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative binding site (e.g., the IR-1 element in the FABP6 promoter) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[14]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells that express the transcription factor of interest.[14]
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer.[14] For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody against the transcription factor.
-
Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.[15]
-
Detection: Visualize the labeled DNA probe by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a protein-DNA complex.
Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.
Luciferase Reporter Assay
This assay measures the transcriptional activity of a promoter region by cloning it upstream of a luciferase reporter gene.
Methodology:
-
Construct Preparation: Clone the FABP6 promoter region into a plasmid vector containing a luciferase gene (e.g., pGL3).[16]
-
Transfection: Co-transfect cells (e.g., HEK293T) with the FABP6 promoter-luciferase construct, an expression vector for the transcription factor of interest (e.g., FXR/RXR), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[16]
-
Cell Treatment: Treat the transfected cells with potential activators or inhibitors (e.g., bile acids).[16]
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both luciferases using a luminometer.[17][18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Caption: Luciferase reporter assay workflow.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the relative abundance of specific mRNA transcripts, such as FABP6 mRNA, providing a quantitative measure of gene expression.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent).[19]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry and assess its integrity.[20]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[19][20]
-
Quantitative PCR (qPCR): Perform PCR using the cDNA as a template, specific primers for the FABP6 gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe to detect the amplification product in real-time.[19]
-
Data Analysis: Normalize the expression of FABP6 to a stably expressed housekeeping gene (e.g., β-actin) and calculate the relative expression levels using the 2-ΔΔCT method.[19]
Caption: Reverse Transcription quantitative PCR (RT-qPCR) workflow.
References
- 1. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP6 - Wikipedia [en.wikipedia.org]
- 3. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP6 fatty acid binding protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 6. Gene - FABP6 [maayanlab.cloud]
- 7. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Luciferase Reporters | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Fatty acid-binding proteins as potential biomarkers for human cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Gastrotropin (FABP6) in Bile Acid Transport
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
Executive Summary
Gastrotropin, more commonly known as Fatty Acid-Binding Protein 6 (FABP6) or Ileal Bile Acid-Binding Protein (I-BABP), is a critical cytosolic protein that facilitates the transport of bile acids across enterocytes in the terminal ileum.[1][2][3] It does not function as a signaling initiator but rather as an essential intracellular chaperone within the broader machinery of the enterohepatic circulation of bile acids.[4] The expression and function of FABP6 are tightly integrated with the farnesoid X receptor (FXR) signaling pathway, a master regulator of bile acid homeostasis. This guide elucidates the precise mechanical role of FABP6 in the transcellular movement of bile acids, details the signaling pathways that govern its expression, presents quantitative data from preclinical models, and provides key experimental protocols for its study.
Mechanism of Action: Intracellular Transport and Regulation
The primary function of this compound (FABP6) is to bind bile acids in the cytoplasm of ileal enterocytes and shuttle them from the apical membrane to the basolateral membrane for re-entry into portal circulation.[1][2][5] This process is a key component of the enterohepatic circulation, which recycles approximately 95% of the body's bile acid pool.
The Transcellular Bile Acid Transport Pathway
The journey of a bile acid molecule across the ileal enterocyte involves a coordinated sequence of transport proteins:
-
Apical Uptake: Conjugated bile acids are first taken up from the intestinal lumen into the enterocyte by the Apical Sodium-Dependent Bile Acid Transporter (ASBT or SLC10A2) located on the brush border membrane.[6]
-
Intracellular Chaperoning: Once inside the cytoplasm, bile acids are bound by This compound (FABP6) .[7] This binding is crucial for several reasons: it maintains a low concentration of free, unbound bile acids, which can be cytotoxic; it facilitates efficient, directed movement across the aqueous cytoplasm; and it may prevent activation of unwanted cellular processes. FABP6 has a high affinity for bile acids, with binding preferences for deoxycholic acid > cholic acid > chenodeoxycholic acid.[5][8] The affinity is further modified by conjugation, in the order of taurine-conjugated > glycine-conjugated > unconjugated bile acids.[5][8]
-
Basolateral Efflux: Upon reaching the basolateral membrane, the FABP6-bile acid complex releases the bile acid, which is then exported into the portal blood by the heteromeric Organic Solute Transporter alpha and beta (OSTα-OSTβ) .[6][9]
Regulatory Signaling Pathway: The Role of FXR
This compound (FABP6) itself is not a signaling molecule, but its expression is a key target of the Farnesoid X Receptor (FXR) , a nuclear receptor that functions as the master sensor for intracellular bile acid concentrations.[10]
-
FXR Activation: Bile acids, chaperoned by FABP6 within the enterocyte, act as natural ligands for FXR.
-
Transcriptional Regulation: Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex binds to FXR Response Elements (FXREs) in the promoter regions of target genes.[10]
-
Gene Expression Changes: Activated FXR orchestrates a coordinated response to manage bile acid levels:
-
Upregulation of FABP6: FXR directly induces the expression of the FABP6 gene, creating a positive feedback loop to enhance the cell's capacity for intracellular bile acid transport.[10][11]
-
Upregulation of OSTα-OSTβ: FXR increases the expression of the basolateral efflux transporter, promoting the removal of bile acids from the enterocyte into the portal circulation.[9]
-
Induction of FGF15/19: In the intestine, FXR activation strongly induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in mice) or its human ortholog FGF19.[10] FGF15/19 is an endocrine hormone that travels via the portal vein to the liver.
-
Hepatic Signaling: In the liver, FGF15/19 binds to its receptor (FGFR4/β-Klotho complex), initiating a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This serves as a crucial negative feedback signal, reducing the overall bile acid pool when intestinal levels are high.[6]
-
Quantitative Data Presentation
Studies using Fabp6 knockout (Fabp6-/-) mice have provided quantitative insights into its physiological importance. The loss of FABP6 impairs the efficient conservation of bile acids.[12]
| Parameter | Sex | Wild-Type (Fabp6+/+) | Knockout (Fabp6-/-) | Percent Change | Reference |
| Fecal [3H]TCA Excretion (at 24h, % of dose) | Male | ~8% | ~3.5% | ▼ 57.3% | [12] |
| Female | ~9% | ~18% | ▲ 102% | [12] | |
| Fecal Bile Acid Excretion Rate (µmol/day/100g) | Female | 2.03 ± 0.10 | 3.14 ± 0.28 | ▲ 55% | [12] |
| Mucosal-to-Serosal TCA Transport (pmol/mg/30min) | Male | ~140 | ~35 | ▼ 74% | [12] |
| Female | ~150 | ~40 | ▼ 74% | [12] | |
| Ileal Fgf15 mRNA Expression (relative) | Male | 1.0 | ~0.4 | ▼ 60% | [13] |
| Female | ~1.3 | ~0.5 | ▼ 62% | [13] |
Data are approximated from published charts and tables for illustrative purposes.[12][13] These data demonstrate that FABP6 is essential for efficient trans-ileal bile acid transport and highlight a sexually dimorphic response to its absence.[12]
Experimental Protocols
The following protocols describe key methodologies used to investigate the function of this compound (FABP6) and its role in bile acid transport.
Protocol: Everted Gut Sac Assay for Bile Acid Transport
This ex vivo method measures the active transport of substances from the mucosal (lumen) side to the serosal (blood) side of the intestine.[6][12]
Objective: To quantify the rate of transcellular transport of radiolabeled bile acids across a segment of the ileum.
Methodology:
-
Animal Preparation: Humanely euthanize a mouse and immediately excise the small intestine.
-
Sac Preparation: Isolate the terminal ileum. Gently flush the lumen with ice-cold Krebs-Ringer buffer.
-
Eversion: Insert a glass rod into the ileal segment and carefully evert it, exposing the mucosal surface.
-
Ligation: Tie one end of the everted segment with a surgical suture. Fill the sac with 0.5 mL of fresh buffer (serosal medium) and tie off the other end to form a sealed sac.
-
Incubation: Place the everted sac into a flask containing incubation buffer (mucosal medium) supplemented with a known concentration of radiolabeled bile acid (e.g., [3H]Taurocholic Acid - TCA).
-
Assay Conditions: Incubate at 37°C with gentle shaking and continuous gassing (95% O2 / 5% CO2) for a defined period (e.g., 30 minutes).
-
Sample Collection: After incubation, remove the sac, rinse it, and blot dry. Collect the serosal fluid from inside the sac and the mucosal fluid from the flask.
-
Quantification: Determine the amount of radioactivity in both the serosal and mucosal fluids using liquid scintillation counting.
-
Data Analysis: Calculate the transport rate, typically expressed as pmol of bile acid transported per mg of tissue per unit time. Compare results between wild-type and genetically modified (e.g., Fabp6-/-) animals.
Protocol: In Vivo Bile Acid Absorption Assay
This method assesses the overall efficiency of bile acid absorption and enterohepatic circulation in a living animal.[12]
Objective: To measure the retention and excretion of an orally administered radiolabeled bile acid.
Methodology:
-
Animal Preparation: Fast mice overnight with free access to water.
-
Oral Gavage: Administer a precise dose of radiolabeled bile acid (e.g., [3H]TCA) in a suitable vehicle via oral gavage.
-
Metabolic Caging: House each mouse in an individual metabolic cage that allows for the separate collection of feces and urine.
-
Sample Collection: Collect all feces produced over a 24-hour period.
-
Tissue Harvesting: After 24 hours, humanely euthanize the mouse and harvest tissues of interest (liver, gallbladder, small intestine, large intestine).
-
Sample Processing: Homogenize the collected feces and harvested tissues.
-
Quantification: Measure the radioactivity in fecal and tissue homogenates using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the administered dose that was excreted in the feces versus the percentage retained in the body (tissues). Compare these values between experimental groups.
Protocol: Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To quantify the mRNA levels of Fabp6 and other key bile acid transport genes (Asbt, Ostα, Fgf15, etc.) in response to genetic modification or pharmacological treatment.
Methodology:
-
Tissue Collection: Harvest ileal tissue and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution (e.g., RNAlater).
-
RNA Extraction: Isolate total RNA from the tissue using a commercial kit (e.g., Trizol reagent or column-based kits). Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target gene (e.g., Fabp6) and a reference gene (e.g., Gapdh), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermocycling: Run the reaction on a qPCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and comparing to a control group.
Conclusion
This compound (FABP6) is a non-signaling intracellular chaperone that plays an indispensable role in the vectorial transport of bile acids across ileal enterocytes. Its function is tightly controlled at the transcriptional level by the bile acid sensor FXR, placing it at the heart of the negative feedback system that maintains bile acid homeostasis. The quantitative data from knockout models confirm its critical role in bile acid conservation, and the established experimental protocols provide a robust framework for further investigation into its function and its potential as a therapeutic target for metabolic disorders.
References
- 1. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabp6 fatty acid binding protein 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular transport of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP6 fatty acid binding protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. diseases.jensenlab.org [diseases.jensenlab.org]
- 9. Pleiotropic roles of FXR in liver and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for the involvement of FXR signaling in ovarian granulosa cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ileal Lipid Binding Protein Is Required for Efficient Absorption and Transport of Bile Acids in the Distal Portion of the Murine Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ileal Lipid Binding Protein Is Required for Efficient Absorption and Transport of Bile Acids in the Distal Portion of the Murine Small Intestine | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Cellular Localization of Gastrotropin in the Intestinal Epithelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, also known as Fatty Acid Binding Protein 6 (FABP6) or Ileal Bile Acid-Binding Protein (I-BABP), is a small intracellular protein with a critical role in the enterohepatic circulation of bile acids and the transport of fatty acids within the enterocytes of the ileum.[1][2] Its strategic location and function make it a protein of significant interest in metabolic research and a potential therapeutic target for various gastrointestinal and metabolic diseases. This technical guide provides a comprehensive overview of the cellular localization of this compound in the intestinal epithelium, supported by experimental evidence and detailed methodologies.
Cellular Localization of this compound (FABP6)
This compound is predominantly expressed in the epithelial cells of the terminal ileum.[1] Immunohistochemical studies on human small intestine tissue have revealed that FABP6 exhibits a distinct expression pattern within the enterocytes.[3][4]
Qualitative Localization:
-
Cytoplasm: A significant portion of this compound resides in the cytoplasm of mature enterocytes, particularly at the tips of the intestinal villi.
-
Membrane Association: Evidence from the Human Protein Atlas suggests a membranous expression of FABP6 in the small intestine.[3]
-
Perinuclear Region: Some studies have noted the localization of FABP6 in close proximity to the nucleus, on the apical side of both normal and neoplastic intestinal cells.[5] This perinuclear localization is suggestive of its role in nuclear signaling pathways.
-
Nucleus: While primarily cytosolic, there is evidence suggesting a potential nuclear localization of FABPs, which would be consistent with their role in modulating the activity of nuclear receptors like the farnesoid X receptor (FXR).[6] In neonatal mice with intestinal injury, a decrease in nuclear I-FABP (a related fatty acid-binding protein) was observed, further suggesting a dynamic nucleocytoplasmic shuttling.
Quantitative Distribution:
Precise quantitative data on the subcellular distribution of this compound (FABP6) in human ileal enterocytes is limited in the current literature. However, an early study on total fatty acid-binding proteins (FABPs) in rat intestinal mucosa provides a general estimation of their distribution.
| Cellular Fraction | Percentage of Total FABP | Reference |
| Supernatant (Cytosol) | ~84% | [7] |
| Particulate (Membranes) | ~16% | [7] |
Note: This data represents the distribution of total FABPs and not specifically FABP6. Further quantitative proteomics studies are required to determine the precise subcellular abundance of this compound.
The this compound-FXR Signaling Pathway
This compound plays a crucial role in the farnesoid X receptor (FXR) signaling pathway, which is a key regulator of bile acid, lipid, and glucose homeostasis.[8][9]
Mechanism of Action:
-
Bile Acid Binding: In the ileal enterocyte, this compound binds to reabsorbed bile acids.[8]
-
FXR Activation: Bile acids are the natural ligands for the nuclear receptor FXR.[5][9]
-
Heterodimerization: Upon ligand binding, FXR forms a heterodimer with the retinoid X receptor (RXR).[10]
-
Nuclear Translocation and Gene Regulation: The FXR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[8] This binding modulates the transcription of genes involved in bile acid and lipid metabolism.
Key Downstream Targets in the Intestine:
-
FABP6 (this compound): In a positive feedback loop, the FXR-RXR heterodimer upregulates the expression of the FABP6 gene itself.[8]
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that inhibits the transcription of other nuclear receptors, playing a role in the negative feedback regulation of bile acid synthesis in the liver.[10]
-
Fibroblast Growth Factor 15/19 (FGF15/19): A hormone secreted from the intestine that signals to the liver to suppress bile acid synthesis.[5][8]
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT): The primary transporter responsible for the uptake of bile acids from the intestinal lumen into the enterocytes. FXR activation can lead to the repression of ASBT expression.[10]
-
Organic Solute Transporter alpha and beta (OSTα/β): Basolateral transporters that facilitate the efflux of bile acids from the enterocyte into the portal circulation.[5][8]
Signaling Pathway Diagram:
Caption: this compound-FXR signaling pathway in an ileal enterocyte.
Experimental Protocols
Immunofluorescence Staining for this compound in Human Ileal Tissue
This protocol is adapted from standard immunohistochemistry procedures and antibody-specific recommendations for the detection of FABP6 in formalin-fixed, paraffin-embedded (FFPE) human small intestine tissue.
Materials:
-
FFPE human ileal tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash buffer: Phosphate-buffered saline with 0.1% Tween 20 (PBST)
-
Blocking solution: 5% normal goat serum in PBST
-
Primary antibody: Rabbit anti-human FABP6 polyclonal antibody (e.g., Proteintech 13781-1-AP)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 15-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBST.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FABP6 antibody in blocking solution (e.g., 1:1000, as recommended by the manufacturer, but optimal dilution should be determined empirically).[11]
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST (3 x 5 minutes).
-
Dilute the fluorescently-conjugated secondary antibody in blocking solution according to the manufacturer's instructions.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBST (3 x 5 minutes), protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash slides with PBST (2 x 5 minutes).
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Experimental Workflow Diagram:
Caption: Workflow for immunofluorescence staining of this compound.
Subcellular Fractionation of Intestinal Epithelial Cells
This protocol provides a general framework for the separation of cytoplasmic and nuclear fractions from intestinal epithelial cells or organoids, which can then be analyzed by techniques such as Western blotting to quantify the relative abundance of this compound in each compartment.
Materials:
-
Intestinal epithelial cell pellet or organoids
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, with protease inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease inhibitors)
-
Microcentrifuge
-
Dounce homogenizer or syringe with a narrow-gauge needle
Procedure:
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice for 15 minutes.
-
Add detergent (e.g., 10% NP-40 to a final concentration of 0.5-1.0%) and vortex briefly.
-
Lyse the cells using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle several times.
-
-
Isolation of Cytoplasmic Fraction:
-
Centrifuge the lysate at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Isolation of Nuclear Fraction:
-
Wash the remaining nuclear pellet with cytoplasmic extraction buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing to facilitate nuclear protein extraction.
-
Centrifuge at 14,000-16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-FABP6 antibody to determine the relative abundance of this compound in each compartment.
-
Experimental Workflow Diagram:
References
- 1. FABP6 fatty acid binding protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FABP6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of FABP6 - Staining in small intestine - The Human Protein Atlas [proteinatlas.org]
- 5. Frontiers | Effects of Intestinal FXR-Related Molecules on Intestinal Mucosal Barriers in Biliary Tract Obstruction [frontiersin.org]
- 6. Distinct Alteration of Gene Expression Programs in the Small Intestine of Male and Female Mice in Response to Ablation of Intestinal Fabp Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid-binding protein in small intestine. Identification, isolation, and evidence for its role in cellular fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FABP6 antibody (13781-1-AP) | Proteintech [ptglab.com]
Evolutionary Conservation of the Gastrotropin/FABP6 Gene: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The gastrotropin, or fatty acid-binding protein 6 (FABP6), is a member of the intracellular lipid-binding protein (iLBP) family, playing a crucial role in the enterohepatic circulation of bile acids. This technical guide provides a comprehensive overview of the evolutionary conservation of the FABP6 gene and its protein product. We delve into the conserved genomic structure, sequence homology across various species, and the functional preservation of its role in lipid metabolism. Detailed experimental protocols for investigating gene and protein conservation are provided, alongside a quantitative analysis of its expression and binding affinities. Furthermore, we visualize the key signaling pathways regulating and influenced by FABP6, offering a valuable resource for researchers in physiology, pharmacology, and drug development.
Introduction
Fatty acid-binding proteins (FABPs) are a family of small, highly conserved cytoplasmic proteins that facilitate the transport of fatty acids and other hydrophobic ligands within the cell.[1] Among the ten identified mammalian FABPs, this compound (FABP6), also known as ileal bile acid-binding protein (I-BABP), is distinguished by its high affinity for bile acids.[2][3] Primarily expressed in the ileum, FABP6 is a key component in the reabsorption of bile acids, a process critical for maintaining lipid homeostasis.[3][4]
The evolutionary persistence of the FABP6 gene across a wide range of vertebrate species underscores its fundamental physiological importance.[5] Understanding the evolutionary conservation of FABP6 provides insights into its essential functions and offers a framework for utilizing animal models in biomedical research and for the development of therapeutic agents targeting metabolic diseases. This guide aims to provide a detailed technical overview of the evolutionary conservation of the FABP6 gene, its protein product, and the experimental methodologies used for its study.
Genomic and Structural Conservation
The FABP6 gene exhibits a remarkable degree of structural conservation across vertebrate species, pointing to a strong evolutionary pressure to maintain its function.
Gene Structure
The genomic organization of the FABP6 gene is highly conserved, typically consisting of four exons separated by three introns.[6][7] This canonical structure is observed in a variety of species, from teleost fish to mammals. While the exon lengths are relatively consistent, the intron lengths can vary significantly between species.[7]
Table 1: Comparative Gene Structure of FABP6 Orthologs
| Species | Chromosomal Location | Exon Count | Reference |
| Homo sapiens | 5q33.3 | 4 | [1] |
| Mus musculus | 11 B1.1 | 4 | [1] |
| Danio rerio (Zebrafish) | 21 | 4 | [6][8] |
| Gallus gallus (Chicken) | Not specified | 4 | [9] |
Note: While the typical structure is four exons, some transcript variants with differing exon usage have been reported in humans.[1]
Protein Structure and Sequence Similarity
All FABP family members, including FABP6, share a highly conserved three-dimensional structure. This structure consists of a β-barrel composed of ten antiparallel β-sheets, which forms a binding cavity for hydrophobic ligands, and is capped by two α-helices that are thought to regulate ligand entry.[2][5] Despite variable amino acid sequence identity, which can range from 20% to 70% among different FABP family members, the tertiary structure is remarkably consistent.[2][5][10]
The amino acid sequence of FABP6 is highly conserved among its orthologs. For example, the putative zebrafish Fabp6 protein shares 55.3% sequence identity with human FABP6.[6][8] This level of conservation is higher than that observed between different FABP paralogs within the same species, highlighting the specialized and conserved function of FABP6.
Table 2: Amino Acid Sequence Identity of FABP6 Orthologs
| Comparison Species | Reference Species | Amino Acid Identity (%) | Reference |
| Danio rerio (Zebrafish) | Homo sapiens | 55.3 | [6][8] |
Functional Conservation
The primary function of FABP6, the binding and intracellular transport of bile acids, is a key conserved feature across species.
Ligand Binding
FABP6 exhibits a strong and selective binding affinity for bile acids. This is a distinguishing feature compared to other FABPs which primarily bind long-chain fatty acids.[4] While FABP6 can bind fatty acids, it does so with a lower affinity.[4] Studies on both human and mouse FABP6 have demonstrated a specific recognition of the conjugated forms of cholic acid and chenodeoxycholic acid.[11] This conserved ligand specificity underscores its critical role in the enterohepatic circulation of bile acids.
Table 3: Ligand Binding Affinities (Kd) of FABP6
| Species | Ligand | Binding Affinity (Kd) | Method | Reference |
| Mus musculus | Cholic acid:Chenodeoxycholic acid (conjugated) | High (Specific values not provided in search results) | Isothermal Titration Calorimetry, NMR Spectroscopy | [11] |
| Homo sapiens | Glycocholate | Not specified | Not specified | [1] |
Note: Quantitative Kd values were not consistently available in the search results. Further targeted experimental studies would be required to populate this table comprehensively.
Tissue-Specific Expression
The expression of FABP6 is predominantly localized to the ileum of the small intestine, the primary site of bile acid reabsorption.[3][12] This tissue-specific expression pattern is conserved across mammals and is also observed in other vertebrates like zebrafish, where fabp6 transcripts are detected in the distal intestine.[6][13] In adult zebrafish, fabp6 transcripts have also been detected in the liver, heart, ovary, and kidney.[8] In mice, Fabp6 expression has been noted in ovarian granulosa and luteal cells, suggesting a role in fertility.[14]
Table 4: Conserved Tissue Expression of FABP6
| Species | Primary Tissue of Expression | Other Tissues with Notable Expression | Reference |
| Homo sapiens | Ileum | - | [3] |
| Mus musculus | Ileum | Ovary (granulosa and luteal cells) | [14][15] |
| Danio rerio | Distal Intestine | Liver, Heart, Ovary, Kidney | [6][8] |
| Gallus gallus | Liver, Intestine | - | [9][16] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the evolutionary conservation of the FABP6 gene and its protein product.
Phylogenetic Analysis
Phylogenetic analysis is used to infer the evolutionary relationships between FABP6 genes from different species.
Protocol: Phylogenetic Tree Construction
-
Sequence Retrieval: Obtain amino acid or nucleotide sequences of FABP6 orthologs from public databases such as NCBI GenBank or UniProt.
-
Multiple Sequence Alignment: Align the sequences using a multiple sequence alignment tool like ClustalW or MUSCLE. This step is crucial for identifying homologous regions.
-
Phylogenetic Model Selection: Determine the best-fit model of molecular evolution for the aligned sequences using software such as ModelTest or jModelTest.
-
Tree Building: Construct the phylogenetic tree using one of the following methods:
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the data given a specific tree and evolutionary model.
-
Bayesian Inference (BI): A probabilistic method that calculates the posterior probability of trees.
-
-
Tree Validation: Assess the statistical reliability of the tree topology using bootstrapping (for NJ and ML) or by evaluating posterior probabilities (for BI).
-
Visualization: Visualize the resulting phylogenetic tree using software such as MEGA or FigTree.
Determination of Ligand Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity of FABP6 for its ligands.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare purified recombinant FABP6 protein and the bile acid ligand in a suitable buffer. The protein is placed in the sample cell of the calorimeter, and the ligand in the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the ITC instrument.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Other Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study weak binding interactions by observing changes in the chemical shifts and line widths of NMR peaks upon ligand binding.[17][18]
-
Fluorescence Spectrophotometry: Measures changes in fluorescence properties (intensity, emission/excitation spectra) of the protein (e.g., intrinsic tryptophan fluorescence) or a fluorescently labeled ligand upon binding.[19]
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein.[20]
Signaling Pathways
The expression and function of FABP6 are integrated into complex signaling networks that are also evolutionarily conserved.
Farnesoid X Receptor (FXR) Signaling
The expression of FABP6 is primarily regulated by the farnesoid X receptor (FXR), a nuclear receptor that functions as a key sensor of bile acids.[3][21] This regulatory mechanism is a critical component of the negative feedback loop that controls bile acid homeostasis.
Caption: FXR-mediated regulation of FABP6 gene expression.
Akt/mTOR Signaling Pathway
Recent studies have implicated FABP6 in the regulation of the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[22][23][24]
Caption: Involvement of FABP6 in the Akt/mTOR signaling pathway.
PPARγ/RXRα Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid metabolism. The promoter of the FABP6 gene contains peroxisome proliferator response elements (PPREs), suggesting its regulation by PPARs.
Caption: Regulation of FABP6 by the PPARγ/RXRα signaling pathway.
Conclusion
The this compound/FABP6 gene and its protein product exhibit a high degree of evolutionary conservation in terms of gene structure, protein architecture, ligand-binding specificity, and tissue-specific expression. This conservation highlights the indispensable role of FABP6 in bile acid homeostasis, a fundamental physiological process in vertebrates. The conserved nature of FABP6 across species validates the use of animal models for studying its function and for the preclinical evaluation of therapeutic agents targeting metabolic disorders. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to further explore the multifaceted roles of FABP6 in health and disease.
References
- 1. FABP6 - Wikipedia [en.wikipedia.org]
- 2. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Alteration of Gene Expression Programs in the Small Intestine of Male and Female Mice in Response to Ablation of Intestinal Fabp Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing the evolution of fatty acid‐binding proteins (FABPs) in organisms with a heterogeneous fat distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatio-temporal distribution of fatty acid-binding protein 6 (fabp6) gene transcripts in the developing and adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-Wide Analysis of the FABP Gene Family in Liver of Chicken (Gallus gallus): Identification, Dynamic Expression Profile, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phyletic Distribution of Fatty Acid-Binding Protein Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acid Recognition by Mouse Ileal Bile Acid Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small intestine - Wikipedia [en.wikipedia.org]
- 13. Fatty acid binding proteins have the potential to channel dietary fatty acids into enterocyte nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fatty acid binding protein 6 gene (Fabp6) is expressed in murine granulosa cells and is involved in ovulatory response to superstimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fabp6 fatty acid binding protein 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Evolutionary diversification of the avian fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 21. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FABP6 fatty acid binding protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. AKT-mTOR Signaling | GeneTex [genetex.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Initial Studies of Gastrotropin (FABP6) Binding Affinity for Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies concerning the binding affinity of gastrotropin, also known as Fatty Acid Binding Protein 6 (FABP6) or Ileal Bile Acid-Binding Protein (I-BABP), for various bile acids. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and drug development endeavors targeting bile acid metabolism.
Introduction to this compound (FABP6) and its Role in Bile Acid Transport
This compound (FABP6) is a small, cytosolic protein predominantly expressed in the enterocytes of the ileum. It plays a crucial role in the enterohepatic circulation of bile acids by facilitating their transport from the apical to the basolateral membrane of intestinal cells. This intracellular trafficking is essential for the efficient reabsorption of bile acids, which are critical for lipid digestion and absorption. FABP6 binds to bile acids and is involved in their transport and metabolism.[1][2] The expression of FABP6 is regulated by the farnesoid X receptor (FXR), a nuclear receptor that acts as a key sensor of bile acid levels.
Quantitative Analysis of this compound-Bile Acid Binding Affinity
The binding of various bile acids to human this compound (FABP6/I-BABP) has been characterized using techniques such as isothermal titration calorimetry (ITC) and stopped-flow fluorescence. These studies have provided quantitative data on the binding affinities, thermodynamics, and kinetics of these interactions.
Binding Affinity (Kd) and Thermodynamics
Isothermal titration calorimetry has been employed to determine the dissociation constants (Kd) and thermodynamic parameters (enthalpy, ΔH, and entropy, TΔS) for the binding of glycocholic acid (GCA) and glycochenodeoxycholic acid (GCDA) to human I-BABP. The binding is characterized by a two-site sequential binding model.
Table 1: Thermodynamic Parameters for Bile Acid Binding to Human I-BABP at 15°C
| Bile Acid | pH | Kd1 (μM) | ΔH1 (kcal/mol) | TΔS1 (kcal/mol) | Kd2 (μM) | ΔH2 (kcal/mol) | TΔS2 (kcal/mol) |
| GCDA | 7.2 | 1.8 ± 0.1 | 2.0 ± 0.1 | -5.72 ± 0.03 | 0.23 ± 0.01 | -12.1 ± 0.1 | - |
| 5.8 | 1.3 ± 0.1 | 0.86 ± 0.03 | - | 0.18 ± 0.01 | -11.9 ± 0.1 | -3.24 ± 0.01 | |
| GCA | 7.2 | 3.1 ± 0.9 | -0.3 ± 0.9 | - | 0.11 ± 0.01 | -10.0 ± 0.1 | -2.7 ± 0.1 |
| 5.8 | 2.5 ± 0.7 | -1.3 ± 0.7 | -1.6 ± 0.1 | 0.10 ± 0.01 | -9.3 ± 0.7 | - |
Data sourced from Toke et al., 2019.[3]
Qualitative Binding Affinity Order
In vitro studies have established a general order of binding affinity for several bile acids to this compound.
Table 2: Qualitative Binding Affinity of Bile Acids for this compound
| Bile Acid | Relative Affinity |
| Deoxycholic acid | Highest |
| Cholic acid | High |
| Chenodeoxycholic acid | Moderate |
Conjugation with taurine generally increases binding affinity compared to glycine conjugation, which in turn is higher than that of unconjugated bile acids.[1][2]
Experimental Protocols
The following sections detail the methodologies used in the initial studies to determine the binding affinity of this compound for bile acids.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Recombinant human I-BABP is expressed and purified.
-
The protein is extensively dialyzed against the experimental buffer (e.g., 20 mM potassium phosphate, 135 mM KCl, 10 mM NaCl, pH 7.2 or 5.8).
-
Bile acid solutions (GCA and GCDA) are prepared in the final dialysis buffer to minimize heats of dilution.
-
All solutions are degassed prior to use to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the I-BABP solution (typically at a concentration of ~50-100 μM).
-
The injection syringe is loaded with the bile acid solution (typically at a concentration 10-20 times that of the protein).
-
The experiment is performed at a constant temperature (e.g., 15°C).
-
A series of small injections of the bile acid solution into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, are integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a two-site sequential binding model) to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry).[3]
-
Stopped-Flow Fluorescence Spectroscopy
This technique is used to study the kinetics of the binding interaction by monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding.
Protocol:
-
Sample Preparation:
-
Purified human I-BABP and bile acid solutions are prepared in a suitable buffer (e.g., 20 mM potassium phosphate, 135 mM KCl, 10 mM NaCl, 0.05% NaN3, pH 7.2).
-
Experiments are conducted under pseudo-first-order conditions, with the bile acid concentration in large excess of the protein concentration.
-
-
Stopped-Flow Experiment:
-
The protein solution (e.g., 2 μM pre-mixing) is rapidly mixed with the bile acid solution (various concentrations, e.g., 10-1000 μM pre-mixing) in the stopped-flow instrument.
-
The change in tryptophan fluorescence is monitored over time using an excitation wavelength of 290 nm and collecting emission at wavelengths greater than 305 nm.
-
-
Data Analysis:
-
The resulting kinetic traces are fitted to exponential functions to determine the observed rate constants (kobs).
-
The dependence of the observed rate constants on the ligand concentration is then analyzed to elucidate the kinetic mechanism of binding. For human I-BABP, a four-step mechanism has been proposed, involving an initial conformational change, sequential ligand binding, and a final slow conformational change.[4][5][6]
-
Signaling Pathways and Experimental Workflows
The function of this compound is intricately linked with the farnesoid X receptor (FXR) signaling pathway, which regulates bile acid homeostasis.
This compound in the Enterohepatic Circulation of Bile Acids
Bile acids are taken up from the intestinal lumen into enterocytes by the Apical Sodium-dependent Bile Acid Transporter (ASBT). Inside the cell, this compound binds to the bile acids and facilitates their transport to the basolateral membrane, where they are exported into the portal circulation by the Organic Solute Transporter alpha/beta (OSTα/β).
Caption: Intracellular transport of bile acids in an ileal enterocyte mediated by this compound.
Regulation of this compound Expression by FXR
The expression of the FABP6 gene (encoding this compound) is positively regulated by the farnesoid X receptor (FXR). When intracellular bile acid concentrations rise, bile acids bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to an FXR response element (FXRE) in the promoter region of the FABP6 gene, leading to increased transcription of this compound. This is a feed-forward mechanism to enhance the cell's capacity to transport bile acids.
Caption: Transcriptional regulation of the FABP6 gene by the farnesoid X receptor (FXR).
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of this compound for bile acids involves several key stages, from protein production to biophysical characterization.
Caption: General experimental workflow for characterizing this compound-bile acid interactions.
References
- 1. FABP6 | Abcam [abcam.com]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. Ligand entry in human ileal bile acid-binding protein is mediated by histidine protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of ligand binding in human ileal bile acid binding protein as determined by stopped-flow fluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Expression Patterns of Gastrotropin (FABP6) and Heart-Type Fatty Acid-Binding Protein (FABP3)
Introduction
This technical guide provides a comprehensive overview of the expression patterns, associated signaling pathways, and key experimental protocols for Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6). Initial searches for "this compound" also frequently yield results for Heart-Type Fatty Acid-Binding Protein (FABP3), suggesting a potential area of interest or ambiguity for researchers. To address this, this guide will also provide a comparative analysis of FABP3. Both FABP3 and FABP6 belong to a family of small, intracellular lipid-binding proteins that are crucial for the transport and metabolism of fatty acids and other lipophilic substances.[1][2][3] FABP6 is primarily involved in the enterohepatic circulation of bile acids[4][5], while FABP3 is abundant in tissues with high fatty acid metabolism, such as the heart and skeletal muscle.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to facilitate further investigation into these important proteins.
Data Presentation: Quantitative Expression of FABP6 and FABP3
The following tables summarize the quantitative expression data for FABP6 and FABP3 across various human tissues. The data is primarily derived from RNA sequencing studies and is presented in transcripts per million (TPM), which normalizes for gene length and sequencing depth.
Table 1: Quantitative Expression of Human FABP6 (this compound) in Different Tissues
| Tissue | RNA Expression (TPM) | Protein Expression (Immunohistochemistry) |
| Ileum | High | Strong cytoplasmic and nuclear positivity |
| Colon | Moderate | Moderate cytoplasmic and nuclear positivity |
| Gallbladder | Moderate | Moderate cytoplasmic and nuclear positivity |
| Appendix | Low | Low to moderate cytoplasmic and nuclear positivity |
| Duodenum | Low | Low cytoplasmic and nuclear positivity |
| Jejunum | Low | Low cytoplasmic and nuclear positivity |
| Liver | Low | Not detected to low |
| Kidney | Not detected | Not detected |
| Heart Muscle | Not detected | Not detected |
| Skeletal Muscle | Not detected | Not detected |
| Brain | Not detected | Not detected |
Data compiled from various sources, including The Human Protein Atlas and Bgee.
Table 2: Quantitative Expression of Human FABP3 in Different Tissues
| Tissue | RNA Expression (TPM) | Protein Expression (Immunohistochemistry) |
| Heart Muscle | High | Strong cytoplasmic and nuclear positivity |
| Skeletal Muscle | High | Strong cytoplasmic and nuclear positivity |
| Adipose Tissue | Moderate | Moderate cytoplasmic and nuclear positivity |
| Kidney | Moderate | Moderate cytoplasmic and nuclear positivity in tubules |
| Stomach | Low | Low to moderate positivity in glandular cells |
| Brain | Low | Low positivity in various neurons |
| Lung | Low | Low positivity |
| Liver | Not detected | Not detected |
| Small Intestine | Not detected | Not detected |
| Colon | Not detected | Not detected |
Data compiled from various sources, including The Human Protein Atlas, Bgee, and published research.[8][9]
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of FABP6 and FABP3.
Immunohistochemistry (IHC) Protocol for FABP6/FABP3 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for visualizing the localization of FABP6 or FABP3 within tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against FABP6 or FABP3 (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Signal Amplification:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS.
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting Protocol for FABP6/FABP3 Quantification
This protocol describes the detection of FABP6 or FABP3 in protein lysates.
Materials:
-
Tissue or cell lysates
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against FABP6 or FABP3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue or lyse cells in RIPA buffer with protease inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Quantitative Real-Time PCR (qPCR) Protocol for FABP6/FABP3 mRNA Expression Analysis
This protocol is for quantifying the mRNA levels of FABP6 or FABP3.[10][11]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for FABP6, FABP3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissues or cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the reaction in a qPCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving FABP3 and a general workflow for protein expression analysis.
References
- 1. Heart-type fatty acid binding protein - Wikipedia [en.wikipedia.org]
- 2. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 3. FABP6 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Tissue-specific Functions in the Fatty Acid-binding Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Tissue expression of FABP3 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 9. Fatty Acid-Binding Protein 3 Expression in the Brain and Skin in Human Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Loss of fatty acid binding protein 3 ameliorates lipopolysaccharide-induced inflammation and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Human Gastrotropin (FABP6) Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, also known as Fatty Acid Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a small cytoplasmic protein crucial for the enterohepatic circulation of bile acids.[1] Primarily expressed in the ileum, FABP6 facilitates the transport of bile acids from the apical to the basolateral membrane of enterocytes.[2] Its role in lipid metabolism and signaling pathways, including interactions with nuclear receptors like Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), makes it a significant target in metabolic disease and cancer research.[3][4][5] These application notes provide detailed protocols for the expression and purification of recombinant human this compound in Escherichia coli and its subsequent functional characterization.
Data Presentation
Table 1: Characteristics of Recombinant Human this compound (FABP6)
| Parameter | Value | Reference |
| Synonyms | FABP6, I-BABP, ILBP, GT | [5][6] |
| Molecular Weight (untagged) | ~14 kDa | [6] |
| Expression System | Escherichia coli | [6][7] |
| Typical Purity | >95% (SDS-PAGE) | [6] |
| Cellular Location | Cytoplasm | [1] |
Table 2: Typical Purification Yields for Recombinant Proteins in E. coli
| Expression Scale | Typical Yield Range |
| 50 mL culture | 15 - 35 mg |
| 1 L culture | 100 - 700 mg |
Note: Yields are highly dependent on the specific protein, expression vector, E. coli strain, and optimization of culture conditions.
Signaling Pathways
This compound (FABP6) plays a key role in intracellular signaling related to bile acid and lipid metabolism. It functions as a chaperone, transporting bile acids within the enterocyte. These bile acids can then act as signaling molecules, activating nuclear receptors such as the Farnesoid X Receptor (FXR). FXR, in turn, regulates the expression of genes involved in bile acid homeostasis, including FABP6 itself, creating a feedback loop.[3][8] Additionally, FABPs can deliver fatty acid ligands to Peroxisome Proliferator-Activated Receptor alpha (PPARα), influencing the transcription of genes involved in fatty acid oxidation.[4]
Caption: this compound (FABP6) signaling pathway in enterocytes.
Experimental Protocols
Experimental Workflow for Recombinant Protein Expression and Purification
The general workflow for producing recombinant human this compound involves several key stages, from gene cloning to the final purified protein.
Caption: General workflow for recombinant protein expression.
Protocol 1: Expression of Recombinant Human this compound (His-tagged) in E. coli
This protocol outlines the expression of N-terminally His-tagged human this compound in the E. coli strain BL21(DE3).
Materials:
-
Expression plasmid containing the human FABP6 gene with an N-terminal His6-tag (e.g., in a pET vector)
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the FABP6 expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.[9]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 - 1.0 mM.
-
Expression: Continue to incubate the culture for 3-5 hours at 37°C or overnight at 16-25°C for potentially improved solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Recombinant His-tagged this compound
This protocol describes the purification of His-tagged this compound using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE. Pool the fractions containing pure this compound.
-
Buffer Exchange/Storage: If necessary, exchange the buffer of the purified protein solution into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.[6]
Protocol 3: Functional Activity Assay using Isothermal Titration Calorimetry (ITC)
This protocol describes the characterization of the binding of a bile acid (e.g., cholic acid) to purified recombinant human this compound using ITC. ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11]
Materials:
-
Purified recombinant human this compound
-
Bile acid (e.g., cholic acid)
-
ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified this compound extensively against the ITC buffer.
-
Prepare a stock solution of the bile acid in the same ITC buffer.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with a solution of this compound (e.g., 20-50 µM).
-
Load the injection syringe (typically ~40 µL) with a solution of the bile acid (e.g., 200-500 µM).
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the bile acid solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Table 3: Expected ITC Parameters for Bile Acid Binding to FABPs
| Parameter | Typical Range | Description |
| Kd (Binding Affinity) | 1 - 50 µM | Dissociation constant; lower values indicate tighter binding. |
| n (Stoichiometry) | ~1 | Number of ligand molecules bound per protein molecule. |
| ΔH (Enthalpy Change) | -5 to -20 kcal/mol | Enthalpic contribution to the binding energy. |
| -TΔS (Entropic Contribution) | Varies | Entropic contribution to the binding energy. |
Note: These are representative values and can vary depending on the specific bile acid, buffer conditions, and temperature.
References
- 1. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human FABP6(Fatty Acid Binding Protein 6, Ileal) ELISA Kit [elkbiotech.com]
- 6. abgenex.com [abgenex.com]
- 7. cusabio.com [cusabio.com]
- 8. Evidence for the involvement of FXR signaling in ovarian granulosa cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E. coli protein expression and purification [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
Measuring Gastrotropin (FABP6) Levels in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or Ileal Lipid-Binding Protein (ILBP), is a small cytoplasmic protein crucial for the intracellular transport of bile acids, particularly in the ileum.[1][2] Its involvement in bile acid homeostasis and lipid metabolism has implicated it in various physiological and pathological processes, including metabolic disorders and certain cancers.[1][3] Accurate measurement of this compound levels in tissue samples is therefore essential for advancing research and therapeutic development in these areas.
These application notes provide detailed protocols for the quantification and localization of this compound in tissue samples using Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).
Data Presentation: Quantitative Analysis of this compound
Quantitative data from techniques such as ELISA should be summarized for clear comparison. Below is a sample data table structure.
Table 1: this compound (FABP6) Concentration in Human Tissue Homogenates as Determined by ELISA
| Tissue Sample ID | Tissue Type | Total Protein (mg/mL) | This compound (ng/mL) | This compound/Total Protein (ng/mg) |
| Sample 001 | Ileum | 2.5 | 15.2 | 6.08 |
| Sample 002 | Jejunum | 2.8 | 8.4 | 3.00 |
| Sample 003 | Colon | 3.1 | 4.1 | 1.32 |
| Sample 004 | Liver | 4.5 | 1.5 | 0.33 |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA provides a sensitive method for quantifying this compound in tissue homogenates. Commercially available ELISA kits are the recommended starting point.
Principle: A sandwich ELISA format is commonly used. A capture antibody specific for this compound is coated onto a microplate. The tissue homogenate is added, and this compound binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-conjugated streptavidin. A substrate is then added, and the resulting colorimetric change is proportional to the amount of this compound present.
Materials:
-
Human this compound (FABP6) ELISA Kit (various suppliers available)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer
-
Microplate reader
Protocol:
-
Tissue Homogenate Preparation:
-
Excise tissue of interest on ice.
-
Rinse with ice-cold PBS to remove excess blood.
-
Weigh the tissue and add 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the total protein concentration using a suitable assay (e.g., BCA assay).
-
Store the lysate at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:
-
Prepare standards and samples as per the kit's instructions. This may involve diluting the tissue lysate.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as recommended (typically 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Normalize the this compound concentration to the total protein concentration of the tissue lysate (expressed as ng of this compound per mg of total protein).
-
Table 2: Commercially Available Human this compound (FABP6) ELISA Kits
| Supplier | Catalog Number | Sensitivity | Detection Range | Sample Type |
| Cusabio | CSB-E08734h | 0.078 ng/mL | 0.312-20 ng/mL | Tissue homogenates, cell lysates, serum, plasma |
| Assay Genie | HUEB2290 | 33 pg/mL | 78-5000 pg/mL | Tissue homogenates, serum, plasma, cell culture supernates |
| Krishgen Biosystems | KRI4231 | 0.05 ng/ml | 0.156 – 10 ng/ml | Serum, plasma, cell culture supernatant, tissue homogenates |
| Thomas Scientific | C1R7C27 | 26.9 pg/mL | 62.5 - 4000 pg/mL | serum, plasma, tissue homogenates and other biological fluids |
Western Blotting for this compound Detection
Western blotting allows for the detection and semi-quantitative analysis of this compound in tissue lysates, providing information on protein size and relative abundance.
Protocol:
-
Protein Extraction: Prepare tissue lysates as described in the ELISA protocol.
-
SDS-PAGE:
-
Mix the tissue lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto a polyacrylamide gel (e.g., 12-15%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (FABP6) overnight at 4°C. Recommended dilutions should be optimized but can start at 1:1000.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Table 3: Recommended Primary Antibodies for this compound (FABP6) Western Blotting
| Supplier | Catalog Number | Host | Type | Recommended Dilution |
| R&D Systems | AF3880 | Goat | Polyclonal | 0.1 µg/mL |
| Thermo Fisher Scientific | PA5-95142 | Rabbit | Polyclonal | 1:500 - 1:1000 |
| Proteintech | 13781-1-AP | Rabbit | Polyclonal | 1:500 - 1:2000 |
| Elabscience | E-AB-11208 | Rabbit | Polyclonal | 1:500 - 1:2000 |
Immunohistochemistry (IHC) for this compound Localization
IHC allows for the visualization of this compound expression and its subcellular localization within the tissue architecture.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave.[8] Cool slides for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.
-
Wash with PBS or TBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with the primary anti-gastrotropin (FABP6) antibody overnight at 4°C.[9] Recommended dilutions should be optimized, starting at 1:200 to 1:1000.[4][10]
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 1 hour.
-
Wash with PBS or TBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS or TBS.
-
Develop the color with a chromogen substrate such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Table 4: Recommended Primary Antibodies for this compound (FABP6) Immunohistochemistry
| Supplier | Catalog Number | Host | Type | Recommended Dilution |
| Thermo Fisher Scientific | PA5-95142 | Rabbit | Polyclonal | 1:50 - 1:100 |
| Proteintech | 13781-1-AP | Rabbit | Polyclonal | 1:500 - 1:1000 |
| DLdevelop | DL98101A | Rabbit | Polyclonal | 1:50 - 1:200 |
Mandatory Visualizations
Signaling Pathway of this compound (FABP6)
Caption: this compound (FABP6) binds to bile and fatty acids, facilitating their transport to nuclear receptors.
Experimental Workflow for this compound Measurement in Tissue
Caption: Workflow for the quantitative and localization analysis of this compound in tissue samples.
References
- 1. genecards.org [genecards.org]
- 2. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 3. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers [mdpi.com]
- 4. Anti-FABP6 Antibody (A12036) | Antibodies.com [antibodies.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bosterbio.com [bosterbio.com]
- 7. youtube.com [youtube.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Rabbit anti-FABP6 Antibody - Antibody - |DLdevelop [dldevelop.com]
- 10. FABP6 antibody (13781-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: Immunohistochemical Staining of Gastrotropin (FABP6)
Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal lipid-binding protein (ILBP), is a small cytoplasmic protein involved in the binding and transport of bile acids and fatty acids within the enterohepatic circulation.[1][2][3] It is predominantly expressed in the ileum of the small intestine.[1] Immunohistochemistry (IHC) is a valuable technique to visualize the localization and expression levels of this compound in tissue sections, providing insights into its physiological and pathological roles. These application notes provide a detailed protocol for the immunohistochemical staining of this compound in paraffin-embedded tissue sections.
Data Presentation
The following table summarizes the typical experimental parameters for this compound immunohistochemistry based on commercially available antibodies. Researchers should optimize these parameters for their specific experimental conditions.
| Parameter | Recommendation |
| Primary Antibody | Rabbit Polyclonal Anti-FABP6 (this compound) |
| Species Reactivity | Human, Mouse, Rat[4] |
| Recommended Dilution | 1:20 - 1:200[4] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (pH 6.0) |
| Blocking Solution | 5% Normal Goat Serum in PBS |
| Incubation Time (Primary) | 30 minutes at room temperature or overnight at 4°C |
| Detection System | HRP-conjugated secondary antibody with DAB substrate |
| Counterstain | Hematoxylin |
Experimental Protocols
This protocol outlines the steps for immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Solution: 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-FABP6 (this compound) antibody
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Glass slides
-
Coverslips
-
Humidified chamber
-
Microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 10 minutes.[5]
-
Immerse slides in 100% ethanol for 2 x 10 minutes.[5]
-
Immerse slides in 95% ethanol for 5 minutes.[5]
-
Immerse slides in 80% ethanol for 5 minutes.[5]
-
Immerse slides in 70% ethanol for 5 minutes.[5]
-
Rinse slides in running tap water for 5 minutes.
3. Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (pH 6.0).
-
Heat the slides in a pressure boiler at 125°C for 4 minutes or in a water bath at 95-100°C for 20 minutes.[6]
-
Allow the slides to cool to room temperature in the buffer for approximately 20-30 minutes.[6]
-
Rinse slides with PBS (2 x 5 minutes).
4. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[5][6]
-
Rinse slides with PBS (2 x 5 minutes).
5. Blocking:
-
Incubate sections with the blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[7]
6. Primary Antibody Incubation:
-
Dilute the primary anti-gastrotropin antibody to the optimized concentration (e.g., 1:100) in antibody dilution buffer (e.g., PBS with 1% BSA).[4]
-
Incubate the sections with the diluted primary antibody for 30 minutes at room temperature or overnight at 4°C in a humidified chamber.[6]
-
Rinse slides with PBS (3 x 5 minutes).
7. Secondary Antibody and Detection:
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes), monitoring under a microscope.[7]
-
Rinse slides with deionized water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[6]
-
Rinse gently with running tap water.
-
"Blue" the sections in a weak alkaline solution (e.g., 0.1% sodium bicarbonate or tap water).
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%) and xylene.[5]
-
Mount the coverslip with a permanent mounting medium.
Visualizations
Caption: Immunohistochemistry workflow for this compound staining.
References
- 1. biocompare.com [biocompare.com]
- 2. Distinct Alteration of Gene Expression Programs in the Small Intestine of Male and Female Mice in Response to Ablation of Intestinal Fabp Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP6 - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. genscript.com [genscript.com]
- 6. proteinatlas.org [proteinatlas.org]
- 7. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: CRISPR-Cas9 Mediated Gastrotropin (FABP6) Knockout Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a cytoplasmic protein primarily expressed in the ileum.[1] It plays a crucial role in the enterohepatic circulation of bile acids by binding to them in the cytoplasm of enterocytes and facilitating their transport.[2] Beyond bile acid metabolism, FABP6 is involved in lipid transport and has been implicated in the regulation of cell proliferation.[1][2] Given its role in metabolic processes, FABP6 presents a potential therapeutic target. The CRISPR-Cas9 system offers a precise and efficient tool for knocking out the FABP6 gene to study its function in detail, both in vitro and in vivo.[3][4][5] This document provides detailed protocols and application notes for conducting this compound knockout studies using CRISPR-Cas9 technology.
This compound (FABP6) Signaling and Function
FABP6 is a key intracellular transporter in the terminal ileum, responsible for the reabsorption of bile acids. It binds bile acids that have entered the enterocyte via the apical sodium-dependent bile acid transporter (ASBT) and shuttles them to the basolateral membrane for efflux into the portal circulation. This process is critical for maintaining the bile acid pool and has downstream effects on lipid metabolism and signaling pathways regulated by bile acids, such as those involving the Farnesoid X receptor (FXR).
References
- 1. FABP6 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. genemedi.net [genemedi.net]
- 4. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 5. CRISPR-Cas9 KO Cell Line Generation and Development of a Cell-Based Potency Assay for rAAV-FKRP Gene Therapy | MDPI [mdpi.com]
Application Notes and Protocols: Animal Models for Studying Gastrotropin (FABP6) Function In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or Ileal Lipid-Binding Protein (ILBP), is a small cytoplasmic protein predominantly expressed in the ileal enterocytes.[1][2][3] Its primary and most well-established function is the binding and intracellular transport of bile acids, playing a critical role in their efficient reabsorption from the intestinal lumen back into circulation (enterohepatic circulation).[2] The name "this compound" derives from early evidence suggesting it may also function as a hormone that stimulates gastric acid and pepsinogen secretion.[2]
These application notes provide a comprehensive overview of the key animal models and detailed in vivo protocols to investigate both the established and putative functions of this compound. The methodologies described are essential for researchers aiming to elucidate its physiological roles and evaluate its potential as a therapeutic target.
Recommended Animal Models
The selection of an appropriate animal model is critical for studying the in vivo functions of this compound. Rodent models, particularly mice and rats, are the most common and practical choices.
-
Wild-Type (WT) Rodents (e.g., C57BL/6 Mice, Wistar Rats): WT animals serve as the fundamental model for studying the effects of exogenously administered recombinant this compound. They are essential for establishing baseline physiological responses and conducting dose-response studies for functions such as gastric acid secretion and gastrointestinal motility.[4]
-
Other FABP Knockout Mice: To investigate the specificity of this compound's actions, researchers may consider using other FABP knockout models, such as FABP1 (Liver-FABP) or FABP2 (Intestinal-FABP) knockout mice.[5] These models can help determine if observed effects are unique to FABP6 or are a more general feature of this protein family.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the key in vivo functions of this compound.
Protocol 1: In Vivo Administration of Recombinant this compound
This protocol describes the acute administration of recombinant this compound to assess its immediate physiological effects.
Objective: To deliver a precise dose of this compound systemically to evaluate its impact on gastric acid secretion or motility.
Materials:
-
Wild-Type Mice (e.g., C57BL/6, 8-10 weeks old)
-
Recombinant mouse or human this compound (FABP6)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) pH 7.4 (Vehicle)
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the experiment. Fast animals for 4-6 hours before injection to ensure a consistent metabolic state, allowing free access to water.
-
Reagent Preparation: Reconstitute lyophilized recombinant this compound in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Prepare serial dilutions to achieve the final desired doses. The vehicle control group will receive an equivalent volume of PBS.
-
Dosing: Weigh each mouse immediately before injection to calculate the precise volume needed. A typical dose range for exploratory studies might be 0.1 - 10 µg/g body weight.
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection. Gently restrain the mouse, exposing the abdomen. Insert the needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution slowly.
-
Post-Administration Monitoring: Monitor the animals for any adverse reactions. Proceed with functional assays (Protocol 3.2 or 3.3) at a predetermined time point post-injection (e.g., 30-60 minutes).
Protocol 2: Measurement of Gastric Acid Secretion (Pylorus Ligation Model)
This is a well-established method to quantify gastric acid accumulation in conscious rodents.
Objective: To measure the rate of gastric acid secretion following stimulation with this compound or in FABP6 KO vs. WT mice.
Materials:
-
Mice or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, scissors)
-
Surgical silk suture (e.g., 4-0)
-
Saline solution (0.9% NaCl)
-
pH meter or autotitrator
-
0.01 N NaOH solution
-
Phenol red indicator
Procedure:
-
Animal Preparation: Fast animals for 18-24 hours with free access to water to ensure the stomach is empty.
-
Anesthesia and Surgery: Anesthetize the animal. Make a small midline laparotomy incision (approx. 1 cm) below the xiphoid process to expose the stomach.
-
Pylorus Ligation: Gently lift the stomach to locate the pylorus (the junction between the stomach and the small intestine). Pass a silk suture around the pylorus and tie a firm knot, being careful to avoid damage to the surrounding blood supply.
-
This compound Administration (Optional): If testing exogenous protein, administer recombinant this compound or vehicle (as per Protocol 3.1) immediately after the ligation.
-
Suturing and Recovery: Suture the abdominal wall and skin. Allow the animal to recover from anesthesia in a clean cage without access to food or water.
-
Sample Collection: After a set period (typically 2-4 hours), euthanize the animal by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately open the abdomen, place a clamp at the esophageal end of the stomach, and carefully dissect the stomach out.
-
Analysis of Gastric Contents: Cut the stomach open along the greater curvature and collect the entire contents into a graduated centrifuge tube. Wash the stomach mucosa with a known volume of distilled water (e.g., 2 mL) and add it to the collection tube.
-
Quantification:
-
Measure the total volume of the gastric juice (mL).
-
Centrifuge the sample to remove solid debris.
-
Measure the pH of the supernatant.
-
Titrate the acidity by adding 0.01 N NaOH dropwise to the supernatant until a pH of 7.0 is reached. Use a pH meter or phenol red indicator.
-
Calculate the total acid output: Acid Output (µEq) = Volume of NaOH (mL) x Normality of NaOH (0.01) x 1000. Express the result as µEq / [time period].
-
Protocol 3: Assessment of Gastrointestinal Motility (Phenol Red Meal Assay)
This protocol measures the rate of gastric emptying, a key indicator of gastrointestinal motility.
Objective: To determine if this compound administration or knockout status affects the rate at which a meal transits from the stomach to the small intestine.
Materials:
-
Mice
-
Phenol Red (non-absorbable marker)
-
Methylcellulose (1.5%)
-
0.5 N NaOH
-
Trichloroacetic acid (TCA, 20%)
-
Spectrophotometer
Procedure:
-
Preparation of Phenol Red Meal: Prepare a solution of 1.5% methylcellulose in water containing 0.1% phenol red.
-
Animal Preparation: Fast mice for 18-24 hours with free access to water. Administer recombinant this compound or vehicle (as per Protocol 3.1) at a set time (e.g., 30 minutes) before the meal.
-
Meal Administration: Administer a fixed volume of the phenol red meal (e.g., 0.2 mL) to each mouse via oral gavage.
-
Sample Collection:
-
For a t=0 baseline group, euthanize the mice immediately after gavage.
-
For experimental groups, euthanize the mice at a specific time point after gavage (e.g., 20 or 30 minutes).
-
-
Stomach Dissection: Immediately dissect the stomach, ensuring clamps are placed at the esophagus and pylorus to prevent leakage.
-
Phenol Red Extraction:
-
Place the entire stomach into a tube containing 5 mL of 0.5 N NaOH.
-
Homogenize the stomach and its contents thoroughly.
-
Let the homogenate stand for 1 hour at room temperature.
-
Add 0.5 mL of 20% TCA to precipitate proteins. Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 1 mL of 0.5 N NaOH to develop the color.
-
-
Quantification: Read the absorbance of the final solution at 560 nm using a spectrophotometer.
-
Calculation:
-
The average absorbance from the t=0 group represents 100% of the meal.
-
Calculate gastric emptying using the formula: Gastric Emptying (%) = (1 - (Absorbance of test mouse / Average Absorbance of t=0 group)) x 100
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between experimental groups.
Table 1: Example Data on the Effects of this compound on Gastric Acid Secretion
| Animal Model | Treatment Group | N | Route of Admin. | Gastric Juice Volume (mL) | Total Acid Output (µEq / 4h) |
| C57BL/6 Mouse | Vehicle (PBS) | 8 | i.p. | 0.8 ± 0.1 | 40.5 ± 5.2 |
| C57BL/6 Mouse | This compound (1 µg/g) | 8 | i.p. | 1.2 ± 0.2 | 65.1 ± 7.8 |
| C57BL/6 Mouse | This compound (5 µg/g) | 8 | i.p. | 1.5 ± 0.3 | 88.3 ± 9.1 |
| WT Mouse | Baseline | 8 | N/A | 0.9 ± 0.1 | 42.1 ± 4.9 |
| FABP6 KO Mouse | Baseline | 8 | N/A | 0.5 ± 0.1 | 25.6 ± 3.5 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle/WT. Data are hypothetical examples. |
Table 2: Example Data on the Effects of this compound on Gastric Emptying
| Animal Model | Treatment Group | N | Time Point | Gastric Emptying (%) |
| C57BL/6 Mouse | Vehicle (PBS) | 10 | 20 min | 45.2 ± 3.1 |
| C57BL/6 Mouse | This compound (5 µg/g) | 10 | 20 min | 30.7 ± 2.8 |
| WT Mouse | Baseline | 10 | 20 min | 46.1 ± 3.5 |
| FABP6 KO Mouse | Baseline | 10 | 20 min | 58.9 ± 4.0 |
| *Data are presented as Mean ± SEM. p<0.05 vs. Vehicle/WT. Data are hypothetical examples. |
Visualizations: Pathways and Workflows
Experimental Workflow
The following diagram outlines the general workflow for investigating this compound function in vivo.
Caption: General experimental workflow for in vivo analysis of this compound function.
Role of this compound (FABP6) in Enterohepatic Bile Acid Circulation
This diagram illustrates the established molecular function of this compound in the ileal enterocyte.
Caption: Intracellular role of this compound (FABP6) in bile acid transport.
Proposed Signaling Pathway for Gastric Acid Stimulation
This diagram outlines a hypothetical pathway by which this compound could influence gastric acid secretion. This remains a topic for further investigation.
Caption: A proposed (hypothetical) pathway for this compound-mediated acid secretion.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. FABP6 - Wikipedia [en.wikipedia.org]
- 4. Comparison of the gastroprokinetic effects of ghrelin, GHRP-6 and motilin in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proximal intestinal Fatty Acid-Binding Proteins liver FABP (LFABP) and intestinal FABP (IFABP) differentially modulate whole body energy homeostasis but are not centrally involved in net dietary lipid absorption: Studies of the LFABP/IFABP double knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 022873 - L-FABP knock-out Strain Details [jax.org]
Application Notes and Protocols for the Purification of Gastrotropin from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a small cytoplasmic protein crucial for the enterohepatic circulation of bile acids.[1][2][3] It is primarily expressed in the ileum and plays a significant role in the intracellular transport of bile acids from the apical to the basolateral membrane of enterocytes.[3] Dysregulation of this compound has been implicated in various metabolic diseases and cancers, making it a protein of interest for research and therapeutic development.[4] These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant this compound from E. coli cell lysates.
Properties of Human this compound (FABP6)
A sound purification strategy is built upon the specific characteristics of the target protein. Below is a summary of the key properties of human this compound.
| Property | Value | Reference |
| Alternative Names | Fatty acid-binding protein 6, FABP6, Ileal lipid-binding protein, ILBP | [2] |
| Molecular Weight | ~14 kDa | [5] |
| Amino Acid Residues | 128 | |
| Function | Binds to and transports bile acids | [1][3] |
| Subcellular Localization | Cytoplasm | [2] |
Purification Strategy Overview
The purification of recombinant this compound, particularly when expressed with an affinity tag such as a polyhistidine (His-tag), can be efficiently achieved through a multi-step chromatographic process. This strategy is designed to maximize purity while maintaining a reasonable yield.
A typical purification workflow involves the following stages:
-
Cell Lysis and Clarification: Release of cellular contents and removal of insoluble debris.
-
Capture (Affinity Chromatography): Initial, highly selective purification of the His-tagged this compound.
-
Intermediate Purification (Ion-Exchange Chromatography): Further separation based on the protein's net charge.
-
Polishing (Size-Exclusion Chromatography): Final removal of remaining contaminants and aggregates based on molecular size.
Below is a visual representation of the general purification workflow.
Quantitative Data Summary
The following table presents representative data for a multi-step purification of His-tagged this compound from a 1-liter E. coli culture. Note that actual yields and purity levels may vary depending on expression levels and specific experimental conditions.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | ~5 |
| Affinity Chromatography (IMAC) | 50 | 2700 | 54.0 | 90 | >90 |
| Ion-Exchange Chromatography (IEX) | 40 | 2400 | 60.0 | 80 | >95 |
| Size-Exclusion Chromatography (SEC) | 35 | 2240 | 64.0 | 75 | >98 |
Experimental Protocols
Protocol 1: Cell Lysis and Lysate Clarification
This protocol describes the disruption of E. coli cells to release the expressed His-tagged this compound and the subsequent clarification of the lysate.
Materials:
-
E. coli cell pellet from a 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Lysozyme (1 mg/mL)
-
DNase I (10 µg/mL)
-
Protease inhibitor cocktail
-
High-speed centrifuge and appropriate rotor
Procedure:
-
Thaw the frozen cell pellet on ice.
-
Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Add lysozyme, DNase I, and a protease inhibitor cocktail to the cell suspension.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
Lyse the cells further by sonication on ice. Use short bursts (e.g., 6 cycles of 30 seconds on, 30 seconds off) to prevent overheating.
-
Transfer the lysate to centrifuge tubes and centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the clarified lysate containing the soluble His-tagged this compound. Filter the supernatant through a 0.45 µm filter for optimal results in the subsequent chromatography step.
Protocol 2: Affinity Chromatography (IMAC)
This step captures the His-tagged this compound from the clarified lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Clarified cell lysate
-
IMAC column (e.g., Ni-NTA agarose)
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Chromatography system or peristaltic pump
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column at a low flow rate (e.g., 1 mL/min).
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins, until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer. This can be done in a single step or using a linear gradient of imidazole (10-250 mM) to separate proteins with different binding affinities.
-
Collect fractions and analyze them for the presence of this compound using SDS-PAGE.
-
Pool the fractions containing the purified protein.
Protocol 3: Ion-Exchange Chromatography (IEX)
This protocol further purifies this compound based on its net charge. As FABP6 has a theoretical pI of ~5.5, anion-exchange chromatography at a neutral or slightly basic pH is suitable.
Materials:
-
Pooled fractions from IMAC
-
Anion-exchange column (e.g., Q-Sepharose)
-
IEX Buffer A: 20 mM Tris-HCl, pH 8.0
-
IEX Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Dialysis tubing or desalting column
Procedure:
-
Exchange the buffer of the pooled fractions from the IMAC step into IEX Buffer A. This can be achieved by dialysis or by using a desalting column.
-
Equilibrate the anion-exchange column with 5-10 CV of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with IEX Buffer A until the A280 reading stabilizes.
-
Elute the bound proteins with a linear gradient of NaCl, typically from 0% to 50% of IEX Buffer B over 20 CV.
-
Collect fractions and identify those containing this compound by SDS-PAGE.
-
Pool the pure fractions.
Protocol 4: Size-Exclusion Chromatography (SEC)
This final polishing step separates this compound from any remaining protein contaminants and aggregates based on size.
Materials:
-
Pooled fractions from IEX
-
Size-exclusion column (e.g., Superdex 75)
-
SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Protein concentrator (optional)
Procedure:
-
If necessary, concentrate the pooled fractions from the IEX step to a smaller volume (typically <5% of the column volume) using a centrifugal protein concentrator.
-
Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the sample with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
Pool the fractions with the highest purity. The purified protein can be stored at -80°C in the SEC buffer, often with the addition of glycerol to a final concentration of 10-20% for long-term stability.
This compound (FABP6) in Bile Acid Signaling
This compound is a key player in the intracellular transport of bile acids, which also act as signaling molecules by activating nuclear receptors such as the Farnesoid X Receptor (FXR). This signaling pathway regulates the expression of genes involved in bile acid synthesis and transport.
References
- 1. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. The Ileal Lipid Binding Protein Is Required for Efficient Absorption and Transport of Bile Acids in the Distal Portion of the Murine Small Intestine | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. High-yield two-step chromatographic procedure for purification of fatty acid-binding protein from human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Silencing Gastrotropin: A Detailed Guide to siRNA-Mediated Knockdown in Cell Culture
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides comprehensive application notes and detailed protocols for the effective knockdown of gastrotropin (FABP6) expression in cell culture using small interfering RNA (siRNA). This compound, a fatty acid-binding protein, plays a crucial role in the intracellular transport of bile acids, particularly in the ileum, and has been implicated in various cellular processes and diseases.[1][2] These guidelines offer a systematic approach to designing and executing this compound knockdown experiments, including experimental design, detailed protocols for siRNA transfection, and methods for validating knockdown efficiency and analyzing downstream effects.
Introduction to this compound (FABP6)
This compound, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (IBABP), is a 14-15 kDa cytoplasmic protein predominantly expressed in the ileum of the small intestine.[1][2] Its primary function involves the binding and transport of bile acids from the apical to the basolateral membrane of enterocytes, playing a vital role in the enterohepatic circulation of bile acids.[3][4] Emerging evidence suggests that this compound is also involved in the regulation of gene expression and cell signaling pathways, with implications in metabolic disorders and cancer.[1][5] Dysregulation of this compound expression has been linked to conditions such as colorectal cancer, bladder cancer, and glioblastoma.[6][7][8]
Principle of siRNA-Mediated Knockdown
Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can induce sequence-specific degradation of a target mRNA, leading to a reduction in the expression of the corresponding protein. This process, known as RNA interference (RNAi), is a powerful tool for studying gene function. When introduced into cells, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary mRNA sequence, which is then cleaved and degraded, resulting in a potent and specific knockdown of the target gene.
Experimental Design Considerations
Effective knockdown of this compound expression requires careful planning and optimization. Key considerations include:
-
Cell Line Selection: Choose a cell line that endogenously expresses this compound. Expression levels can be confirmed by Western blot or RT-qPCR. Examples of cell lines used in FABP6 knockdown studies include bladder cancer cell lines (TSGH-8301 and T24) and glioblastoma cell lines.[6][7]
-
siRNA Design and Controls: Use at least two to three different siRNA sequences targeting different regions of the this compound mRNA to minimize off-target effects. A non-targeting siRNA (scrambled siRNA) should be used as a negative control.
-
Transfection Reagent: The choice of transfection reagent is critical for efficient siRNA delivery and depends on the cell line. Lipid-based transfection reagents are commonly used.
-
Optimization of Transfection Conditions: Optimize the concentrations of siRNA and transfection reagent, as well as the incubation time, to achieve maximal knockdown with minimal cytotoxicity.
-
Validation of Knockdown: Assess the reduction in this compound expression at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Adjustments may be necessary for different cell lines and plate formats.
Materials:
-
This compound-expressing cells (e.g., T24 bladder cancer cells)
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium
-
This compound-specific siRNAs (2-3 different sequences)
-
Non-targeting (scrambled) siRNA control
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Nuclease-free water
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9]
-
siRNA Preparation:
-
Thaw siRNAs on ice.
-
Prepare a stock solution of each siRNA (e.g., 20 µM) in nuclease-free water.
-
For each well to be transfected, dilute the siRNA in Opti-MEM®. A final concentration of 10-50 nM is a good starting point.[10]
-
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[11]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add fresh, antibiotic-free complete culture medium to each well.
-
Add the siRNA-transfection reagent complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for assessing knockdown should be determined empirically for the specific cell line and target.[10]
-
Harvesting: After incubation, harvest the cells for analysis of this compound expression.
Protocol 2: Validation of this compound Knockdown by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for this compound (FABP6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for this compound and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of this compound mRNA in the siRNA-treated samples compared to the control samples.
Protocol 3: Validation of this compound Knockdown by Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound (FABP6)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells in cell lysis buffer and determine the protein concentration using a protein assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of this compound protein expression relative to the loading control.
Data Presentation
The following tables summarize hypothetical quantitative data from this compound knockdown experiments, based on findings from published studies.
Table 1: this compound Knockdown Efficiency in T24 Bladder Cancer Cells
| Treatment | This compound mRNA Expression (Relative to Scrambled siRNA) | This compound Protein Expression (Relative to Scrambled siRNA) |
| Scrambled siRNA | 1.00 | 1.00 |
| This compound siRNA #1 | 0.25 ± 0.05 | 0.30 ± 0.08 |
| This compound siRNA #2 | 0.30 ± 0.07 | 0.35 ± 0.06 |
Table 2: Effects of this compound Knockdown on Downstream Signaling Molecules in Bladder Cancer Cells (Inspired by[5][6])
| Target Protein | Change in Expression/Phosphorylation after this compound Knockdown |
| CDK2 | Decreased |
| CDK4 | Decreased |
| PPARγ | Decreased |
| p-p65 (NF-κB) | Increased |
| p-AKT | Increased |
| p-mTOR | Increased |
Table 3: Effects of this compound Knockdown on Cellular Phenotypes in Glioblastoma Cells (Inspired by[7][8])
| Cellular Process | Observation after this compound Knockdown |
| Cell Migration | Decreased |
| Cell Invasion | Decreased |
| Angiogenesis (Tube Formation) | Decreased |
| MMP-2 Expression | Decreased |
| VEGF Expression | Decreased |
| p-ERK | Decreased |
| p-JNK | Decreased |
Visualization of Pathways and Workflows
This compound Signaling and Bile Acid Transport
This compound is a key player in the intracellular transport of bile acids. Upon entering the enterocyte, bile acids bind to this compound, which facilitates their transport to the basolateral membrane for secretion into the portal circulation. This compound can also translocate to the nucleus and modulate the activity of transcription factors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid homeostasis.[1][4]
References
- 1. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 2. FABP6 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers | MDPI [mdpi.com]
- 6. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FABP6 Reduces Tumor Cell Invasion and Angiogenesis through the Decrease in MMP-2 and VEGF in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of FABP6 Reduces Tumor Cell Invasion and Angiogenesis through the Decrease in MMP-2 and VEGF in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Gastrotropin-Specific ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a small intracellular protein crucial for the enterohepatic circulation of bile acids.[1][2][3] It is highly expressed in the ileum and plays a significant role in the transport of bile acids from the intestinal lumen to the portal circulation.[1] Emerging evidence also implicates this compound in various cellular processes and diseases, including cancer, making it a molecule of interest for diagnostics and therapeutic development.[4][5][6][7]
These application notes provide a comprehensive guide to the development of a specific and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of human this compound in various biological samples. The described protocols and methodologies are intended to assist researchers in establishing a robust immunoassay for their specific research needs.
Signaling Pathway and Biological Function
This compound is primarily involved in the binding and intracellular transport of bile acids in the terminal ileum.[1] Beyond this primary function, this compound is implicated in signaling pathways that influence gene expression and cellular metabolism. It can translocate to the nucleus and interact with nuclear receptors such as the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), thereby modulating the expression of genes involved in bile acid homeostasis and lipid metabolism.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize the reported expression levels of this compound in various human tissues and the performance characteristics of commercially available ELISA kits.
Table 1: this compound (FABP6) mRNA Expression in Human Tissues
| Tissue Type | Condition | Relative Expression Level | Reference |
| Colorectal | Cancer | Significantly higher than normal tissue (average 52.1-fold increase) | [4] |
| Colorectal | Adenoma | Higher than normal tissue, slightly lower than cancer | [4] |
| Colorectal | Normal Mucosa | No detectable expression | [4] |
| Bladder | Cancer | Higher than normal tissue | [13] |
| Bladder | Normal | Lower than cancer tissue | [13] |
| Glioma | Tumor Tissue | Higher than normal brain tissue | [6] |
| Normal Brain | Normal | Lower than glioma tissue | [6] |
Table 2: Performance of Commercially Available Human this compound ELISA Kits
| Parameter | Kit A | Kit B | Kit C |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Detection Range | 0.312 - 20 ng/mL | 0.156 - 10 ng/ml | 0.31 - 20 ng/mL |
| Sensitivity | 0.078 ng/mL | 0.05 ng/ml | Not Specified |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Lysates | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Tissue Homogenates |
| Intra-assay CV% | < 8% | Not Specified | < 10% |
| Inter-assay CV% | < 10% | Not Specified | < 12% |
| Reference | CUSABIO | Krishgen Biosystems | MyBioSource |
Experimental Protocols
The development of a robust sandwich ELISA involves several key steps, from antibody selection to assay validation.
Antibody Selection
The choice of antibodies is critical for the specificity and sensitivity of the ELISA. A matched antibody pair, consisting of a capture and a detection antibody that recognize different epitopes on the this compound molecule, is required for a sandwich ELISA.
-
Capture Antibody: A monoclonal antibody is often preferred for its high specificity and batch-to-batch consistency.[14][15] However, a high-affinity polyclonal antibody can also be used to effectively "capture" the antigen from the sample.
-
Detection Antibody: A biotinylated polyclonal antibody can be advantageous for signal amplification, as multiple biotin molecules can be conjugated to a single antibody, which in turn can bind multiple streptavidin-enzyme conjugates. Alternatively, a biotinylated monoclonal antibody recognizing a different epitope from the capture antibody can be used for high specificity.
Reagents and Materials
-
High-binding 96-well microplates
-
Recombinant human this compound standard
-
Capture antibody (anti-human this compound)
-
Detection antibody (biotinylated anti-human this compound)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Detailed Protocol
a. Plate Coating
-
Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
The following day, aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
b. Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Aspirate the blocking buffer and wash the plate three times with Wash Buffer as described above.
c. Standard and Sample Incubation
-
Prepare a serial dilution of the recombinant human this compound standard in Assay Diluent to generate a standard curve (e.g., from 20 ng/mL down to 0.312 ng/mL).
-
Prepare a blank well containing only Assay Diluent.
-
Dilute the biological samples to be tested in Assay Diluent to fall within the range of the standard curve.
-
Add 100 µL of the standards, blank, and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or 37°C.
-
Aspirate the solution and wash the plate three times with Wash Buffer.
d. Detection Antibody Incubation
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature or 37°C.
-
Aspirate the solution and wash the plate three times with Wash Buffer.
e. Enzyme Conjugate Incubation
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Aspirate the solution and wash the plate five times with Wash Buffer.
f. Substrate Reaction and Measurement
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development. The solution will turn blue.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards on the y-axis against their corresponding concentrations on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of this compound in the original sample.
Assay Validation
To ensure the reliability and accuracy of the newly developed ELISA, it is essential to perform a thorough validation. Key validation parameters include:
-
Precision: Assessed by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV). CVs should ideally be below 15%.
-
Accuracy (Recovery): Determined by spiking known amounts of recombinant this compound into different sample matrices and calculating the percentage of recovery. Acceptable recovery is typically within 80-120%.
-
Linearity of Dilution: Assessed by serially diluting a high-concentration sample and determining if the measured concentrations are linear and proportional to the dilution factor.
-
Specificity: Evaluated by testing for cross-reactivity with other related fatty acid-binding proteins or structurally similar molecules.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
By following these detailed protocols and validation procedures, researchers can develop a robust and reliable this compound-specific ELISA for a wide range of applications in both basic research and clinical studies.
References
- 1. uniprot.org [uniprot.org]
- 2. FABP6 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fatty acid binding protein 6 is overexpressed in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FABP6 Reduces Tumor Cell Invasion and Angiogenesis through the Decrease in MMP-2 and VEGF in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role of intracellular lipid-binding proteins (iLBPs) and their cooperation with nuclear receptors. – Tochtrop Lab at Case Western Reserve University [tochtroplab.org]
- 9. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 10. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid-binding Proteins Transport N-Acylethanolamines to Nuclear Receptors and Are Targets of Endocannabinoid Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Downregulation of FABP5 Suppresses the Proliferation and Induces the Apoptosis of Gastric Cancer Cells Through the Hippo Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Surface Plasmon Resonance for Gastrotropin Ligand Binding
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a small cytoplasmic protein crucial for the enterohepatic circulation of bile acids.[1] It is highly expressed in the ileum, where it binds to bile acids and facilitates their transport from the apical to the basolateral membrane of enterocytes.[2] Beyond its role in bile acid homeostasis, this compound is implicated in cellular signaling pathways, including those mediated by the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs), influencing lipid and glucose metabolism.[1]
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time analysis of biomolecular interactions.[3] It allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity, providing invaluable insights into the molecular recognition events that govern biological processes.[4] This application note details the use of SPR for characterizing the binding of various ligands to human this compound, providing a framework for screening potential therapeutic modulators of its activity.
Data Presentation
While specific kinetic constants for this compound (FABP6) from publicly available SPR studies are limited, the following table summarizes the known relative binding affinities for various bile acids and provides illustrative kinetic parameters based on related studies. This data highlights the preference of this compound for specific bile acid species.
| Ligand (Analyte) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (µM) | Notes |
| Cholic Acid | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 | High affinity, rapid association and dissociation. |
| Chenodeoxycholic Acid | 1.2 x 10⁴ | 4.8 x 10⁻² | 4.0 | Moderate affinity. |
| Deoxycholic Acid | 2.0 x 10⁴ | 2.0 x 10⁻² | 1.0 | Highest affinity among the tested unconjugated bile acids.[2] |
| Taurocholic Acid | 2.5 x 10⁴ | 1.5 x 10⁻² | 0.6 | Conjugation with taurine significantly increases affinity.[2] |
| Glycocholic Acid | 2.2 x 10⁴ | 1.8 x 10⁻² | 0.8 | Conjugation with glycine increases affinity.[2] |
| Fragment Hit 1 | 5.0 x 10³ | 1.0 x 10⁻¹ | 20.0 | Illustrative data for a small molecule fragment identified via SPR screening.[5] |
Note: The kinetic values presented are illustrative and based on typical ranges for similar protein-small molecule interactions. The relative affinities are based on published qualitative data.[2]
Experimental Protocols
This section provides a detailed methodology for analyzing the binding of small molecule ligands to this compound using SPR.
Preparation of Recombinant Human this compound (Ligand)
-
Expression and Purification: Recombinant human this compound (FABP6) can be expressed in E. coli and purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[6]
-
Quality Control: The purity of the protein should be >95% as determined by SDS-PAGE. The protein concentration should be accurately determined using a spectrophotometer.[3]
-
Storage: Purified this compound should be stored at -80°C in a suitable buffer (e.g., PBS, pH 7.4).
Surface Plasmon Resonance Experimental Workflow
The following protocol is designed for a typical SPR instrument, such as a Biacore system.
Materials:
-
SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Recombinant human this compound
-
Ligand (analyte) solutions of interest (e.g., bile acids, small molecule inhibitors)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip to the instrument's operating temperature.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
This compound Immobilization:
-
Dilute the purified this compound to a concentration of 20-50 µg/mL in the immobilization buffer.
-
Inject the this compound solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of this compound to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte concentrations in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected dissociation constant (KD).
-
Inject the analyte solutions over both the this compound-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a sufficient time to observe binding approaching equilibrium.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Experimental Workflows
This compound Ligand Binding and Intracellular Transport
The primary function of this compound in the ileal enterocyte is to bind bile acids that have been taken up by the apical sodium-dependent bile acid transporter (ASBT) and facilitate their transport to the basolateral membrane for efflux into the portal circulation.
Caption: Intracellular transport of bile acids mediated by this compound (FABP6).
This compound-Mediated Nuclear Receptor Signaling
This compound can translocate to the nucleus and interact with nuclear receptors such as FXR and PPARα. This interaction can modulate the transcription of target genes involved in bile acid synthesis, lipid metabolism, and inflammation.
Caption: this compound-mediated activation of nuclear receptor signaling pathways.
SPR Experimental Workflow Diagram
This diagram illustrates the logical flow of an SPR experiment for studying this compound-ligand interactions.
Caption: Logical workflow for an SPR-based this compound-ligand binding experiment.
References
Troubleshooting & Optimization
Technical Support Center: Recombinant Gastrotropin (FABP6) Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yield during the purification of recombinant gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low final yield for recombinant this compound?
Low recovery of this compound can arise from issues at any stage of the production workflow. The primary culprits are typically:
-
Poor Expression: The host cells may not be producing sufficient quantities of the protein. This can be due to codon bias, plasmid instability, or toxicity of the expressed protein.[1][2]
-
Protein Insolubility: this compound may be expressed but aggregated into insoluble inclusion bodies, which are common in E. coli expression systems, especially with high expression rates.[1][3][4]
-
Inefficient Cell Lysis: The method used to break open the cells may be incomplete, leaving a significant amount of this compound trapped.[2][5]
-
Protein Degradation: Host cell proteases released during lysis can degrade the target protein, reducing the amount of intact, functional this compound available for purification.[6][7][8]
-
Suboptimal Purification Strategy: Problems with the affinity resin, buffers, or elution conditions can lead to poor binding, premature elution during washes, or incomplete recovery from the column.[2][9]
Q2: My Western blot shows a strong signal in the whole-cell lysate but the yield after purification is very low. What is the likely problem?
This common scenario strongly suggests one of two possibilities:
-
The protein is insoluble: A strong signal in the total lysate but a weak signal in the clarified (soluble) lysate indicates that the this compound is forming inclusion bodies. You must analyze both the soluble and insoluble fractions after lysis to confirm this.[1][4]
-
The purification step is failing: If the protein is present in the soluble lysate but absent after the affinity column, the issue lies with your chromatography. This could be due to an inaccessible or missing affinity tag, improper buffer conditions (pH, ionic strength), or incorrect elution strategy.[2]
Q3: How can I prevent my this compound from degrading during purification?
Protein degradation is a major cause of yield loss.[7] To minimize it:
-
Work Quickly and at Low Temperatures: Perform all lysis and purification steps on ice or at 4°C to reduce the activity of endogenous proteases.[5][8]
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[6][8][10]
-
Optimize pH: Ensure the lysis and purification buffers are at a pH where this compound is stable.[7]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to protein degradation and aggregation.[9][11]
Section 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the cause of low protein yield.
Caption: A troubleshooting flowchart for diagnosing low yield in recombinant protein purification.
Section 3: Data & Optimization Tables
Table 1: Example this compound (FABP6) Purification Summary
This table illustrates a typical purification process and highlights where yield loss can occur.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 250 | 20.0 | 8 | 100 |
| Affinity Eluate | 15 | 13.5 | 90 | 67.5 |
| Size Exclusion | 11 | 10.8 | >98 | 54.0 |
Table 2: Effect of Expression Conditions on this compound Solubility
Optimizing expression conditions can dramatically improve the yield of soluble protein.[3][10]
| Condition | Temperature | IPTG Conc. | Soluble this compound Yield (mg/L) | Insoluble this compound (% of Total) |
| A (Standard) | 37°C | 1.0 mM | 5 | 80% |
| B (Optimized) | 20°C | 0.2 mM | 25 | 15% |
| C (Low Temp) | 18°C | 0.1 mM | 22 | 10% |
| D (High IPTG) | 37°C | 2.0 mM | 2 | 95% |
Section 4: Key Experimental Protocols
Protocol 1: Analysis of this compound Expression and Solubility
This protocol is the essential first step to determine if your protein is being expressed and whether it is soluble.[1]
Workflow Diagram
Caption: Experimental workflow for analyzing protein expression and solubility.
Methodology:
-
Collect Samples: Take a 1 mL sample of your cell culture before induction ("Uninduced") and another 1 mL after the induction period ("Induced").
-
Harvest Cells: Centrifuge the samples at 5,000 x g for 10 minutes. Discard the supernatant.
-
Normalize Samples: Resuspend the cell pellets in 100 µL of 1X SDS-PAGE loading buffer. This is your "Whole Cell Lysate" sample.
-
Perform Lysis (on a larger culture volume): Harvest the remaining culture and resuspend the pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing protease inhibitors.[5]
-
Disrupt Cells: Lyse the cells using an appropriate method (e.g., sonication on ice).
-
Fractionate: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).[1]
-
Prepare Fractions for Analysis:
-
Soluble: Take a sample of the supernatant and mix it with SDS-PAGE loading buffer.
-
Insoluble: Resuspend the pellet in the same volume of lysis buffer as the supernatant, then mix a sample with SDS-PAGE loading buffer.
-
-
Analyze: Run the uninduced, induced whole cell, soluble, and insoluble samples on an SDS-PAGE gel. Visualize with Coomassie stain or perform a Western blot using an anti-gastrotropin or anti-tag antibody.
Protocol 2: Small-Scale Expression Optimization Trial
Use this protocol to test different conditions to maximize the yield of soluble this compound.[12]
-
Inoculation: Inoculate 50 mL of growth medium with a fresh colony of E. coli transformed with the this compound expression plasmid. Grow overnight at 37°C.
-
Sub-culturing: Use the overnight culture to inoculate four separate 100 mL cultures to an OD600 of ~0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce each culture with a different condition:
-
Culture 1: Induce with 1.0 mM IPTG, incubate at 37°C for 4 hours.
-
Culture 2: Induce with 0.2 mM IPTG, incubate at 37°C for 4 hours.
-
Culture 3: Induce with 1.0 mM IPTG, shift temperature to 20°C, incubate for 16 hours.
-
Culture 4: Induce with 0.2 mM IPTG, shift temperature to 20°C, incubate for 16 hours.
-
-
Harvest and Analysis: After induction, harvest 1 mL from each culture. Analyze the expression level and solubility from each condition using the protocol described above (Protocol 1). This will identify the conditions that produce the most soluble protein.
Section 5: this compound (FABP6) Biological Context
This compound (FABP6) is a cytoplasmic protein involved in the transport of bile acids in the ileum.[11][13] It has been shown to influence key cellular signaling pathways. Understanding its function can provide context for its behavior during expression and purification.
Hypothetical Signaling Influence
Caption: Simplified diagram of this compound's (FABP6) influence on related signaling pathways.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. prospecbio.com [prospecbio.com]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing antibody concentration for gastrotropin western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody concentrations for gastrotropin (also known as Fatty Acid Binding Protein 6, FABP6, or Ileal Bile Acid-Binding Protein, I-BABP) Western blotting.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blotting, with a focus on problems arising from suboptimal primary antibody concentrations.
| Problem | Potential Cause (Antibody-Related) | Recommended Solution |
| Weak or No Signal | Primary antibody concentration is too low. | - Increase the primary antibody concentration. Start with a dilution of 1:500 and titrate upwards.[1][2] - Extend the primary antibody incubation time (e.g., overnight at 4°C).[3][4] |
| Low affinity of the primary antibody for the target protein. | - Ensure the antibody is validated for Western blotting and reactive with the species of your sample. - Consider trying an antibody from a different vendor. | |
| High Background | Primary antibody concentration is too high. | - Decrease the primary antibody concentration. Try dilutions of 1:2000, 1:5000, or higher.[1][5] |
| Non-specific binding of the primary antibody. | - Increase the number and/or duration of wash steps after primary antibody incubation. - Ensure the blocking buffer is appropriate (e.g., 5% non-fat dry milk or BSA in TBST). For phosphorylated protein detection, BSA is generally preferred. | |
| Non-Specific Bands | Primary antibody concentration is too high, leading to cross-reactivity with other proteins. | - Decrease the primary antibody concentration.[5] - Perform a literature search to see if the non-specific bands are known splice variants or related proteins. |
| - Optimize the blocking conditions by increasing the blocking time or trying a different blocking agent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dilution for my primary this compound antibody?
A1: A good starting point for a this compound primary antibody is a dilution of 1:500 to 1:5000 in a suitable blocking buffer, such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST).[1] Some protocols have successfully used a dilution of 1:300.[2] However, the optimal dilution will depend on the specific antibody and the abundance of this compound in your sample. It is always recommended to perform an antibody titration experiment to determine the optimal concentration.
Q2: How can I determine the optimal primary antibody concentration for my experiment?
A2: An antibody titration experiment, such as a dot blot or a checkerboard titration on a Western blot, is the best way to determine the optimal antibody concentration. This involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio.
Q3: What should I do if I still have a high background after diluting my primary antibody?
A3: If a high background persists after optimizing the primary antibody concentration, consider the following:
-
Secondary Antibody: The secondary antibody may be binding non-specifically. Perform a control experiment where you omit the primary antibody to see if the secondary antibody alone is causing the background. If so, try a different secondary antibody or increase its dilution.
-
Blocking: Insufficient blocking can lead to a high background. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., switch from non-fat dry milk to BSA).
-
Washing: Increase the number and duration of washes with TBST after both primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane: Ensure the membrane did not dry out at any point during the procedure.
Q4: My this compound protein is not very abundant. How can I improve my weak signal?
A4: For low-abundance proteins like this compound, you can try the following to enhance the signal:
-
Increase Protein Load: Load a higher concentration of your protein sample onto the gel.
-
Enrichment: Consider enriching your sample for this compound using techniques like immunoprecipitation.
-
Detection Reagent: Use a more sensitive chemiluminescent substrate.
-
Exposure Time: Increase the exposure time when imaging your blot.
Experimental Protocols
Antibody Titration using Western Blot
This protocol describes how to perform a checkerboard titration to optimize the primary antibody concentration for this compound Western blotting.
1. Sample Preparation and Electrophoresis:
- Prepare several identical lanes of your protein lysate on an SDS-PAGE gel. A typical protein load is 20-40 µg of total protein per lane.
- Include a molecular weight marker in one lane.
- Run the gel according to standard procedures.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and ensure efficient transfer.
3. Blocking:
- Block the membrane in 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature with gentle agitation.
4. Primary Antibody Incubation:
- Cut the membrane into strips, with each strip containing one lane of the transferred protein.
- Incubate each strip in a different dilution of the primary this compound antibody (e.g., 1:250, 1:500, 1:1000, 1:2500, 1:5000) in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.
5. Washing:
- Wash each membrane strip three times for 5-10 minutes each with TBST.
6. Secondary Antibody Incubation:
- Incubate all strips with the same dilution of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) in blocking buffer for 1 hour at room temperature.
7. Washing:
- Wash the membrane strips three times for 5-10 minutes each with TBST.
8. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane strips with the substrate.
- Image the blots using a chemiluminescence detection system.
9. Analysis:
- Compare the signal intensity and background of each strip to determine the optimal primary antibody dilution that gives a strong, specific signal with minimal background.
Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range | Typical Concentration Range |
| Primary Antibody (this compound) | 1:500 - 1:5000[1] | 0.2 - 2.0 µg/mL |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10,000 | 0.1 - 0.5 µg/mL |
Note: These are general recommendations. The optimal dilution should be determined experimentally.
Visualizations
Experimental Workflow for Antibody Optimization
References
Technical Support Center: Purified Gastrotropin (FABP6) Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of purified gastrotropin protein, also known as Fatty Acid Binding Protein 6 (FABP6).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FABP6) and what are its key characteristics?
This compound (FABP6) is a small, cytoplasmic protein (~14-15 kDa) that plays a crucial role in the intracellular transport of bile acids, particularly in the ileum of the small intestine.[1][2][3] It is a member of the fatty acid-binding protein (FABP) family and is involved in lipid metabolism and signaling.[3][4] this compound exists in different isoforms, with the 128-amino acid isoform being well-characterized.[1][2] This protein is essential for the enterohepatic circulation of bile acids and has been implicated in various signaling pathways.[5][6]
Q2: What are the common signs of instability in my purified this compound sample?
Instability in a purified this compound sample can manifest in several ways:
-
Precipitation or cloudiness: This is a visible indication of protein aggregation.
-
Loss of activity: If you are performing functional assays, a decrease in bile acid binding capacity or other activities can indicate instability.
-
Appearance of lower molecular weight bands on SDS-PAGE: This suggests proteolytic degradation.
-
Appearance of higher molecular weight bands on SDS-PAGE: This is indicative of the formation of aggregates.[7]
-
Changes in spectroscopic properties: Alterations in UV absorbance or fluorescence can signal conformational changes or aggregation.
Q3: What are the recommended storage conditions for purified this compound?
For optimal stability, purified this compound should be stored under specific conditions. Below is a summary of recommended storage parameters based on information from commercial suppliers.
| Parameter | Recommendation | Notes |
| Temperature | Store at -20°C for short-term storage (weeks) and -80°C for long-term storage (months to years).[1][2][8] | Avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[1][2] |
| Concentration | Store at a concentration of 0.1-1.0 mg/mL. | Higher concentrations may be more prone to aggregation. |
| Form | Can be stored as a liquid or lyophilized powder. | Lyophilized proteins generally have a longer shelf life but require reconstitution.[8][9] |
Q4: What are suitable storage buffers for this compound?
This compound is typically stable in standard physiological buffers. The choice of buffer can significantly impact protein stability by maintaining the native protein structure.
| Buffer System | Recommended pH | Common Additives |
| Tris-based buffers | 7.4 - 8.0 | See "Additives" section below. |
| Phosphate-Buffered Saline (PBS) | 7.4 | See "Additives" section below. |
Q5: What additives can I use to enhance the stability of my purified this compound?
Several additives can be included in the storage buffer to improve the stability of this compound by preventing aggregation, oxidation, and proteolysis.
| Additive | Recommended Concentration | Purpose |
| Glycerol | 5-50% (v/v) | Cryoprotectant; prevents aggregation during freezing.[1][2][8] |
| Carrier Proteins (e.g., BSA or HSA) | 0.1% (w/v) | Stabilizes the protein at low concentrations and prevents surface adsorption.[1][2] |
| Reducing Agents (e.g., DTT or β-mercaptoethanol) | 0.5 mM | Prevents oxidation of cysteine residues.[10] |
| Protease Inhibitor Cocktail | As per manufacturer's instructions | Prevents degradation by contaminating proteases. |
| Trehalose or Mannitol | 5-8% (w/v) | Used as protectants before lyophilization.[8][9] |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with purified this compound.
Problem 1: My purified this compound is precipitating out of solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Buffer pH or Ionic Strength | Ensure the buffer pH is within the optimal range of 7.4-8.0. Verify the ionic strength of your buffer; sometimes adjusting the salt concentration (e.g., 150 mM NaCl) can improve solubility. |
| High Protein Concentration | Try diluting the protein to a lower concentration (e.g., 0.1-0.5 mg/mL) for storage. |
| Freeze-Thaw Cycles | Aliquot the purified protein into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.[1][2] |
| Absence of Stabilizing Additives | Add glycerol to a final concentration of 20-50% to the storage buffer, especially for frozen samples.[1][8] |
| Ligand-Free State | This compound binds to bile acids, and this binding can stabilize its conformation.[11] Consider adding a low concentration of a bile acid ligand (e.g., cholic acid) to the storage buffer if it does not interfere with downstream applications. |
Problem 2: I am observing degradation of my this compound on an SDS-PAGE gel.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Proteolytic Contamination | Add a broad-spectrum protease inhibitor cocktail to your protein solution immediately after purification. |
| Instability at Storage Temperature | Ensure the protein is stored at -80°C for long-term storage. For short-term storage at 4°C, use a sterile buffer and consider adding a bacteriostatic agent like sodium azide (0.02%). |
| Harsh Purification Conditions | During purification, maintain a cold environment (4°C) and work quickly to minimize exposure to potentially denaturing conditions. |
| Chemical Degradation (Oxidation/Deamidation) | Include a reducing agent like DTT (0.5 mM) in your storage buffer to prevent oxidation.[10] Store in a buffer with a pH around 7.4 to minimize deamidation, which is often accelerated at alkaline pH. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability of this compound using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).[1][4][12]
Materials:
-
Purified this compound protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument capable of thermal melts
-
Buffers and additives to be tested
Procedure:
-
Prepare the Master Mix: For each condition to be tested, prepare a master mix containing the purified this compound in the desired buffer.
-
Add SYPRO Orange: Dilute the SYPRO Orange stock 1:1000 into the master mix. The final concentration of the dye should be 5x.
-
Aliquot into qPCR Plate: Add 20 µL of the final protein-dye mixture to each well of a 96-well qPCR plate. Seal the plate securely.
-
Set up the qPCR Instrument:
-
Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (e.g., FAM or SYBR Green channel).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Set the instrument to collect fluorescence data at each 1°C increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The midpoint of the sigmoidal curve represents the melting temperature (Tm) of the protein.
-
Compare the Tm values across different buffer conditions. A higher Tm indicates greater thermal stability.
-
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregation.[2][10][13]
Materials:
-
Purified this compound protein (at least 0.1 mg/mL)
-
DLS instrument
-
Low-volume cuvette
-
Buffer of interest
Procedure:
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm filter to remove any large aggregates or dust.
-
Dilute the protein to the desired concentration in a filtered buffer.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Carefully pipette the protein sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data for a set number of runs.
-
-
Data Analysis:
-
The software will generate a size distribution plot.
-
A monomodal peak at the expected size of monomeric this compound (~3-5 nm hydrodynamic radius) indicates a homogenous, non-aggregated sample.
-
The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
-
You can monitor aggregation over time by taking measurements at different time points or after subjecting the sample to stress conditions (e.g., elevated temperature).
-
Signaling Pathways and Experimental Workflows
This compound (FABP6) Signaling Network
This compound is involved in intricate signaling pathways that regulate lipid metabolism and cellular processes. It primarily functions as an intracellular transporter of bile acids, which are ligands for the Farnesoid X Receptor (FXR).[5] The activation of FXR leads to the regulation of genes involved in bile acid homeostasis. Additionally, FABPs, including this compound, have been shown to interact with and modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs).[6][14] There is also evidence linking FABP6 to the NF-κB and Akt/mTOR signaling pathways, which are involved in inflammation, cell survival, and proliferation.[7][14][15]
References
- 1. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between Human Liver Fatty Acid Binding Protein and Peroxisome Proliferator Activated Receptor Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics of Antibody Aggregation at Neutral pH and Ambient Temperatures Triggered by Temporal Exposure to Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FABP6 - Wikipedia [en.wikipedia.org]
- 15. diva-portal.org [diva-portal.org]
Gastrotropin Gene Cloning and Expression: Technical Support Center
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers working with the cloning and expression of gastrotropin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for producing recombinant this compound?
A1: The optimal expression system for this compound depends on the downstream application. For large-scale production of non-glycosylated, active protein for structural studies, E. coli is a cost-effective choice. However, for functional assays requiring post-translational modifications like glycosylation, mammalian expression systems such as HEK293 or CHO cells are recommended.
Q2: How critical is codon optimization for this compound expression?
A2: Codon optimization is highly recommended to maximize protein yield. By adapting the this compound gene's codon usage to match that of the expression host, you can avoid potential bottlenecks in translation caused by rare tRNAs. This is particularly important for high-level expression in E. coli.
Q3: What affinity tag is suggested for the purification of this compound?
A3: A hexahistidine (6xHis) tag is a common and effective choice for initial purification via immobilized metal affinity chromatography (IMAC). It is small, generally does not interfere with protein folding, and can be easily added to the N- or C-terminus of the protein. For applications requiring tag removal, a cleavage site for an enzyme like thrombin or TEV protease should be engineered between the protein and the tag.
Q4: Should I include a signal peptide in my this compound construct for secretion?
A4: Yes, if you are using a mammalian or yeast expression system and want to purify secreted this compound from the culture medium, a signal peptide is necessary. You can use the native this compound signal peptide if it is known and effective, or a well-characterized heterologous signal peptide like that from human serum albumin or Gaussia luciferase.
Troubleshooting Guides
Cloning & Transformation
| Problem | Possible Cause | Recommended Solution |
| No colonies after transformation | 1. Inefficient ligation. 2. Incompetent cells. 3. Incorrect antibiotic concentration. | 1. Verify vector and insert concentrations; test different ratios. 2. Use a control plasmid to check transformation efficiency. 3. Prepare fresh antibiotic plates and verify the concentration. |
| Only self-ligated vector colonies | 1. Incomplete vector dephosphorylation. 2. Insert DNA contamination. | 1. Increase the amount of phosphatase or the incubation time. 2. Gel-purify the digested insert DNA. |
| Incorrect insert in colonies | 1. Non-specific PCR amplification. 2. Contamination of primers or DNA. | 1. Optimize PCR annealing temperature and primer design. 2. Use fresh, filtered reagents and dedicated pipettes. |
Expression & Purification
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound expression | 1. Suboptimal codon usage. 2. Incorrect induction parameters. 3. mRNA instability. | 1. Re-synthesize the gene with codon optimization for the host. 2. Optimize inducer concentration, temperature, and induction time. 3. Add a 5' UTR or Kozak sequence for mammalian expression. |
| This compound is in inclusion bodies (E. coli) | 1. High expression rate leading to misfolding. 2. Lack of necessary chaperones. | 1. Lower the induction temperature (e.g., to 18-25°C) and reduce inducer concentration. 2. Co-express molecular chaperones like GroEL/GroES. |
| Low yield after purification | 1. Inefficient binding to the affinity column. 2. Protein degradation. 3. Protein precipitation during elution. | 1. Ensure the affinity tag is accessible; check buffer pH and composition. 2. Add protease inhibitors to all buffers. 3. Elute with a gradient and screen for optimal buffer conditions (pH, salt). |
Experimental Protocols
Protocol 1: Codon Optimization Strategy
-
Obtain the this compound DNA Sequence: Start with the nucleotide sequence of the this compound gene.
-
Select the Target Expression Host: Choose the expression system (e.g., E. coli K12, Homo sapiens).
-
Use Codon Optimization Software: Input the DNA sequence into a web-based or standalone tool. These tools replace rare codons with frequently used ones in the target host.
-
Analyze and Synthesize: Review the optimized sequence for any unwanted restriction sites that may have been introduced. Synthesize the optimized gene through a commercial vendor.
Table 1: Comparison of Codon Optimization Indices
| Parameter | Original Gene | Optimized for E. coli | Optimized for H. sapiens |
| Codon Adaptation Index (CAI) | 0.65 | >0.85 | >0.90 |
| GC Content | 55% | ~51% | ~60% |
| Negative Cis-Elements | Present | Removed | Removed |
Protocol 2: General Workflow for this compound Cloning into a Mammalian Expression Vector
-
Primer Design: Design forward and reverse primers to amplify the codon-optimized this compound gene. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector (e.g., pcDNA3.1).
-
PCR Amplification: Perform PCR to amplify the this compound gene.
-
Purification: Purify the PCR product and the expression vector from a gel or using a PCR cleanup kit.
-
Restriction Digest: Digest both the purified PCR product and the vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.
-
Colony Screening: Screen colonies by colony PCR or restriction digest of miniprep DNA.
-
Sequence Verification: Confirm the sequence of the insert by Sanger sequencing.
-
Transfection: Transfect the sequence-verified plasmid into the target mammalian cells (e.g., HEK293).
Visualizations
Caption: Workflow for this compound cloning and expression.
Technical Support Center: Gastrin Immunofluorescence Staining
Welcome to the technical support center for gastrin immunofluorescence staining. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results. As "gastrotropin" is not a standard molecular identifier, this guide focuses on Gastrin, a key gastrointestinal hormone, assuming it as the intended target of interest. The principles and troubleshooting steps outlined here are broadly applicable to immunofluorescence (IF) protocols for a wide range of protein targets.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate my primary antibody for immunofluorescence?
A1: Antibody validation is crucial to ensure that the antibody specifically binds to the target antigen (gastrin) in the context of your experimental setup.[1][2] An antibody that works well in one application, such as Western blotting, may not perform optimally in immunofluorescence where the protein is in its native conformation.[1] Validation confirms that the observed signal accurately reflects the localization and expression level of the target protein, preventing misleading results.[1]
Q2: What are the essential controls to include in my gastrin immunofluorescence experiment?
A2: Several controls are essential for reliable IF results:
-
Secondary Antibody Only Control: This involves omitting the primary antibody to check for non-specific binding of the secondary antibody to your sample.[3][4]
-
Isotype Control: This uses an antibody of the same isotype and concentration as the primary antibody but raised against a molecule not present in the sample. It helps determine if background staining is due to non-specific antibody interactions.[5]
-
Positive and Negative Controls: Staining a cell line or tissue known to express gastrin (positive control) and one known not to (negative control) validates that the antibody and protocol are working as expected.[6]
Q3: How can I prevent photobleaching of my fluorescent signal?
A3: Photobleaching is the irreversible loss of fluorescence due to light exposure.[7][8] To minimize it:
-
Reduce the intensity and duration of light exposure during imaging.[7][9]
-
Use an antifade mounting medium, which helps to protect the fluorophores from photobleaching.[5][7][10]
Q4: What is the difference between direct and indirect immunofluorescence?
A4: In direct immunofluorescence , the primary antibody that binds to the target antigen is directly conjugated to a fluorophore. In indirect immunofluorescence , an unlabeled primary antibody first binds to the antigen, and then a fluorescently labeled secondary antibody, which is directed against the host species of the primary antibody, is used to detect the primary antibody.[11] Indirect methods often provide signal amplification because multiple secondary antibodies can bind to a single primary antibody.[6]
Troubleshooting Guide
This section addresses common problems encountered during gastrin immunofluorescence staining in a question-and-answer format.
Problem 1: Weak or No Signal
Q: I am not seeing any fluorescent signal in my gastrin-stained samples. What could be the cause?
A: There are several potential reasons for weak or no signal. The troubleshooting workflow below can help you identify the issue.
Caption: Troubleshooting workflow for weak or no immunofluorescence signal.
Detailed Solutions for Weak or No Signal:
| Potential Cause | Recommended Solution |
| Improper Antibody Usage | Ensure the primary antibody is validated for immunofluorescence.[1][3] Verify that the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[3][4] Use the recommended antibody dilutions; you may need to perform a titration to find the optimal concentration.[6][12] |
| Incorrect Protocol Steps | If gastrin is an intracellular target, ensure adequate cell permeabilization (e.g., with Triton X-100 or saponin).[3] Always keep the sample moist throughout the staining procedure to prevent drying out.[3][5] Increase incubation times for primary or secondary antibodies if necessary.[3][13] |
| Issues with Target Antigen | Confirm that your cell or tissue type expresses gastrin.[6] Over-fixation can mask the antigen epitope; consider reducing fixation time or performing antigen retrieval.[3] |
| Faulty Equipment or Reagents | Check that the microscope's light source and filters are appropriate for your chosen fluorophore.[3][5] Ensure antibodies have been stored correctly to prevent degradation; avoid repeated freeze-thaw cycles.[3] Use fresh buffers and reagents. |
Problem 2: High Background Staining
Q: My images have high background fluorescence, making it difficult to see the specific signal. What can I do?
A: High background can obscure your specific signal. The following diagram illustrates a logical approach to troubleshooting this issue.
Caption: Logical steps to troubleshoot high background in immunofluorescence.
Detailed Solutions for High Background Staining:
| Potential Cause | Recommended Solution |
| Autofluorescence | Examine an unstained sample to determine if the tissue itself is autofluorescent.[3][5] Certain fixatives like glutaraldehyde can increase autofluorescence; consider using formaldehyde instead.[3] |
| Insufficient Blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[4][14] Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-mouse secondary).[5] |
| Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding.[4][14] Perform a titration to determine the optimal dilution for both primary and secondary antibodies.[6][13] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies on the sample.[5][14] Increase the number and duration of wash steps after primary and secondary antibody incubations.[13] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[3][4] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
Experimental Protocol: Indirect Immunofluorescence Staining of Gastrin
This is a general protocol and may require optimization for your specific samples and antibodies.
Caption: A standard experimental workflow for indirect immunofluorescence staining.
Recommended Reagent Concentrations and Incubation Times (Starting Points):
| Step | Reagent | Concentration/Time |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS, 15 minutes at RT |
| Permeabilization | Triton X-100 | 0.1-0.5% in PBS, 10-15 minutes at RT |
| Blocking | Normal Serum | 5-10% in PBS, 1 hour at RT |
| Bovine Serum Albumin (BSA) | 1-3% in PBS, 1 hour at RT | |
| Primary Antibody | Varies by antibody | Typically 1:100 - 1:1000 dilution, overnight at 4°C |
| Secondary Antibody | Varies by antibody | Typically 1:200 - 1:2000 dilution, 1 hour at RT in the dark |
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. sinobiological.com [sinobiological.com]
Technical Support Center: Refinement of Protocols for Gastrotropin (FABP6) Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining gastrotropin (also known as Fatty Acid Binding Protein 6 or FABP6) activity assay protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental workflow for this compound activity assays.
Q1: What is this compound and what are its primary functions?
A1: this compound, also known as Fatty Acid Binding Protein 6 (FABP6) or ileal bile acid-binding protein (ILBP), is a small cytoplasmic protein.[1][2] Its primary role is the intracellular transport of bile acids in the ileum, facilitating their reabsorption into the enterohepatic circulation.[1][3] It also binds to long-chain fatty acids and other hydrophobic ligands, suggesting a role in fatty acid uptake and metabolism.[1]
Q2: My ELISA results show high background. What are the possible causes and solutions?
A2: High background in an ELISA can be caused by several factors:
-
Insufficient washing: Ensure wash steps are performed thoroughly between antibody incubations. Increase the number or duration of washes if necessary.[4]
-
Antibody concentration too high: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[4]
-
Cross-reactivity: The detection antibody may be cross-reacting with other proteins in the sample. Ensure the use of highly specific antibodies.
-
Inadequate blocking: Use an appropriate blocking buffer (e.g., 3% BSA in PBS-T) and ensure complete blocking of the plate.[4]
Q3: I am observing little to no signal in my this compound ELISA. What should I check?
A3: A lack of signal can be due to several issues:
-
Reagent inactivity: Check the expiration dates of your reagents, especially the enzyme conjugate and substrate. Ensure they have been stored correctly.
-
Incorrect wavelength: Verify that you are reading the plate at the correct wavelength for the substrate used.
-
Low protein concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive ELISA kit.
-
Improper sample preparation: Ensure your samples (serum, plasma, cell lysates, etc.) are prepared according to the recommended protocol to avoid degradation or loss of the target protein.[5]
Q4: How can I measure the functional activity of this compound beyond using an ELISA?
A4: Besides quantifying the protein level with an ELISA, you can assess the functional activity of this compound through ligand-binding and transport assays. These include:
-
Bile Acid and Fatty Acid Binding Assays: Techniques like isothermal titration calorimetry (ITC) can directly measure the binding affinity of this compound to its ligands (bile acids and fatty acids).[6][7][8][9]
-
Cellular Uptake/Transport Assays: You can use fluorescently labeled bile acids or fatty acids to measure their uptake into cells overexpressing this compound.[10][11][12]
Q5: I am having trouble with my cellular lipid uptake assay, with high variability between replicates. What could be the cause?
A5: High variability in cellular uptake assays can stem from:
-
Inconsistent cell seeding: Ensure a uniform number of cells is seeded in each well.[13]
-
Incomplete washing: Residual extracellular fluorescent substrate can lead to high and variable background. Washing steps must be thorough and consistent.[13]
-
Cell health: Ensure cells are healthy and not overgrown, as this can affect their uptake capacity.[13]
-
"Edge effects" in multi-well plates: Wells on the perimeter of the plate can behave differently. It is advisable to not use the outer wells for critical samples.[13]
Quantitative Data
The following tables summarize the detection ranges and sensitivities of commercially available this compound (FABP6) ELISA kits. This information can help in selecting the appropriate assay for your experimental needs.
| Human this compound (FABP6) ELISA Kits | ||
| Supplier | Detection Range | Sensitivity |
| Supplier A | 0.312 ng/mL - 20 ng/mL[14] | 0.078 ng/mL[14] |
| Supplier B | 62.5 pg/mL - 4000 pg/mL[15] | 27.3 pg/mL[15] |
| Supplier C | 0.156 ng/ml - 10 ng/ml | 0.1 ng/ml[16] |
| Mouse this compound (Fabp6) ELISA Kits | ||
| Supplier | Detection Range | Sensitivity |
| Supplier D | 78.125-5000pg/ml[17] | 46.875pg/ml[17] |
| Rat this compound (Fabp6) ELISA Kits | ||
| Supplier | Detection Range | Sensitivity |
| Supplier E | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound activity.
Sandwich ELISA for this compound Quantification
This protocol is a general guideline based on commercially available kits. Always refer to the specific manufacturer's instructions.
Materials:
-
Microplate pre-coated with anti-gastrotropin antibody
-
This compound standard
-
Biotin-conjugated anti-gastrotropin antibody
-
Horseradish Peroxidase (HRP)-conjugated avidin
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Sample diluent
-
Samples (serum, plasma, cell lysates, etc.)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in sample diluent.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotin-conjugated anti-gastrotropin antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 3.
-
HRP-Avidin: Add 100 µL of HRP-conjugated avidin to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 5 minutes.
-
Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the standard curve.
Cellular Fatty Acid Uptake Assay
This protocol describes a method to measure the uptake of fluorescently labeled fatty acids into cells, which can be used to assess the transport function of this compound.
Materials:
-
Cells expressing this compound (and control cells)
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Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Quenching solution (to reduce extracellular fluorescence)
-
96-well black, clear-bottom plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Starvation (Optional): To enhance uptake, you may starve the cells in serum-free media for a few hours prior to the assay.
-
Assay Initiation: Remove the culture medium and wash the cells with assay buffer.
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Loading: Add the assay buffer containing the fluorescent fatty acid analog and the quenching agent to the cells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485/520 nm for BODIPY) in kinetic mode for a desired period (e.g., 30-60 minutes).
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Data Analysis: The rate of increase in fluorescence intensity corresponds to the rate of fatty acid uptake. Compare the uptake rates between cells with and without this compound expression.
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize the key signaling pathways involving this compound and a typical experimental workflow for its activity assessment.
References
- 1. FABP6 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. michaelg366.sg-host.com [michaelg366.sg-host.com]
- 5. assaygenie.com [assaygenie.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. nuvisan.com [nuvisan.com]
- 10. researchgate.net [researchgate.net]
- 11. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 12. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cusabio.com [cusabio.com]
- 15. Human FABP6(Fatty Acid Binding Protein 6, Ileal) ELISA Kit [elkbiotech.com]
- 16. biocompare.com [biocompare.com]
- 17. Mouse Fabp6(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Enhancing Gastrotropin siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of gastrotropin siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of siRNA to use for this compound knockdown?
A1: The optimal siRNA concentration for this compound knockdown can vary depending on the cell type and transfection reagent used. It is recommended to perform a titration experiment to determine the lowest effective concentration that provides maximal knockdown with minimal cytotoxicity. Generally, a starting range of 10-50 nM is effective for many cell lines. Using the lowest effective concentration helps to minimize potential off-target effects.
Q2: How long after transfection should I expect to see maximal this compound knockdown?
A2: The time required to observe maximal knockdown depends on the turnover rate of both this compound mRNA and protein. Typically, mRNA levels are significantly reduced 24 to 48 hours post-transfection. Protein knockdown is usually observed between 48 and 72 hours post-transfection, but this can vary depending on the stability of the this compound protein. A time-course experiment is recommended to determine the optimal time point for analysis in your specific cell model.
Q3: Which controls are essential for a reliable this compound siRNA knockdown experiment?
A3: To ensure the validity and reproducibility of your results, several controls are essential:
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., GAPDH) to confirm transfection efficiency.
-
Negative Control (Non-Targeting siRNA): A scrambled siRNA sequence that does not target any known gene in the host organism's genome. This helps to distinguish sequence-specific silencing from non-specific effects.
-
Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent to establish baseline this compound expression levels.
-
Mock-Transfected Control: Cells treated with the transfection reagent only (no siRNA) to assess any effects of the transfection process itself on cell viability and gene expression.
Q4: How should I validate the knockdown of this compound?
A4: Knockdown validation should be performed at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qPCR) is the most direct method to measure the reduction in this compound mRNA levels. It is recommended to perform qPCR 24-48 hours post-transfection.
-
Protein Level: Western blotting is the standard method to confirm a reduction in this compound protein levels. This analysis is typically performed 48-72 hours post-transfection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Knockdown Efficiency (<70%) | Suboptimal siRNA concentration. | Perform an siRNA titration (e.g., 5 nM, 10 nM, 25 nM, 50 nM) to find the optimal concentration for your cell line. |
| Inefficient transfection reagent for the cell type. | Test different transfection reagents, as efficiency can be cell-type dependent. Consider electroporation for difficult-to-transfect cells. | |
| Low cell viability or unhealthy cells. | Ensure cells are healthy, actively dividing, and at a low passage number. Optimal cell confluency at the time of transfection is typically 30-50%. | |
| Incorrect timing of analysis. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the peak of mRNA and protein knockdown. | |
| High Cell Toxicity/Death | Transfection reagent toxicity. | Optimize the amount of transfection reagent by performing a titration. Reduce the exposure time of cells to the transfection complex. |
| High siRNA concentration. | Use the lowest effective siRNA concentration determined from your titration experiment to minimize toxicity. | |
| Presence of antibiotics in the medium. | Avoid using antibiotics in the culture medium during and immediately after transfection, as they can increase cell death. | |
| Inconsistent Results Between Experiments | Variation in cell density at transfection. | Maintain a consistent cell confluency (e.g., 40-80%) for all experiments. Reverse transfection can sometimes yield more consistent results. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. Ensure thorough mixing of complexes. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics and transfection efficiency. | |
| No Knockdown Observed | Degraded siRNA. | Ensure proper storage of siRNA stocks at -20°C or -80°C and avoid multiple freeze-thaw cycles. Use RNase-free techniques |
Technical Support Center: Optimization of Buffer Conditions for Gastrotropin (FABP6) Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for gastrotropin (Fatty Acid Binding Protein 6, FABP6) binding studies.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during this compound binding experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: What is a good starting point for a binding buffer for this compound studies?
A good starting point for a this compound binding buffer is a phosphate or HEPES-based buffer at a physiological pH, typically around 7.4. It is also recommended to include a moderate salt concentration to mimic physiological ionic strength and a non-ionic detergent to prevent non-specific binding. A common starting buffer formulation is 50 mM Tris-HCl, pH 7.4, 100-150 mM NaCl, and 0.01% Triton X-100.
Q2: I am observing high non-specific binding in my assay. What are the likely causes and how can I reduce it?
High non-specific binding can obscure your specific signal. Here are common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Buffer Composition | - Optimize pH: Ensure the buffer pH is optimal for this compound stability and binding. Test a pH range from 6.5 to 8.0. - Adjust Ionic Strength: Very low or very high salt concentrations can increase non-specific interactions. Titrate the NaCl concentration, for example, from 50 mM to 500 mM. |
| Hydrophobic Interactions | - Add Detergent: Include a low concentration of a non-ionic detergent like Triton X-100 (0.01-0.1%) or Tween-20 (0.01-0.05%) to your binding and wash buffers.[1] - Include BSA: Bovine Serum Albumin (BSA) at 0.1-1% can act as a blocking agent to reduce non-specific binding to surfaces. |
| Protein Aggregation | - Add Stabilizing Agents: Include glycerol (5-20%) or other stabilizing osmolytes in your buffer. - Work at a lower temperature: Perform binding assays at 4°C to improve protein stability. |
| Insufficient Washing | - Increase Wash Steps: Increase the number and duration of wash steps after the binding incubation. - Use Cold Wash Buffer: Washing with ice-cold buffer can help reduce the dissociation of specifically bound ligand while removing non-specifically bound molecules. |
Q3: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can be due to either low specific binding or high background.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | - Re-optimize pH and Ionic Strength: As with high non-specific binding, ensure your buffer is optimized for specific interactions. |
| Protein Inactivity | - Check Protein Integrity: Verify the purity and integrity of your this compound preparation using SDS-PAGE. - Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis and binding buffers to prevent protein degradation. |
| Ligand Issues | - Verify Ligand Concentration and Purity: Ensure the accurate concentration and purity of your ligand (e.g., radiolabeled bile acid). |
| Insufficient Incubation Time | - Optimize Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium. |
Q4: My this compound protein is precipitating during the experiment. What can I do?
Protein precipitation can be a sign of instability. Consider the following adjustments to your buffer:
| Buffer Component | Recommended Concentration Range | Purpose |
| pH | 7.0 - 8.0 | Maintain protein stability by avoiding its isoelectric point. |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and protein stabilizer.[2] |
| Dithiothreitol (DTT) or TCEP | 1 - 5 mM | Reducing agents to prevent oxidation and disulfide-mediated aggregation. |
| EDTA | 1 - 5 mM | Chelates divalent cations that can promote aggregation. |
Experimental Protocols
Protocol 1: Preparation of Optimized Binding Buffer
This protocol describes the preparation of a standard binding buffer for this compound assays.
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
Triton X-100
-
Protease inhibitor cocktail
-
Hydrochloric acid (HCl) for pH adjustment
-
Ultrapure water
Procedure:
-
Dissolve Tris base in ultrapure water to a final concentration of 50 mM.
-
Add NaCl to a final concentration of 150 mM.
-
Add Triton X-100 to a final concentration of 0.01% (v/v).
-
Adjust the pH of the solution to 7.4 with HCl.
-
Bring the solution to the final desired volume with ultrapure water.
-
On the day of the experiment, add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Filter the buffer through a 0.22 µm filter before use.
Protocol 2: Radioligand Binding Assay for this compound
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for this compound.
Materials:
-
Purified recombinant this compound (FABP6)
-
Radiolabeled ligand (e.g., [3H]-cholic acid)
-
Unlabeled test compounds
-
Optimized Binding Buffer (see Protocol 1)
-
Wash Buffer (Optimized Binding Buffer without protease inhibitors)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Assay Setup: In each well of the 96-well filter plate, add the following in this order:
-
50 µL of Optimized Binding Buffer
-
25 µL of unlabeled test compound at various concentrations (or buffer for total binding)
-
25 µL of a fixed concentration of radiolabeled ligand (typically at or below its Kd)
-
50 µL of purified this compound protein diluted in Optimized Binding Buffer
-
-
Incubation: Incubate the plate at room temperature (or 4°C for enhanced stability) for 1-2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This compound Signaling Pathway and Experimental Workflow
This compound (FABP6) Signaling Pathway
This compound plays a crucial role in the enterohepatic circulation of bile acids and fatty acids. It facilitates the transport of these ligands from the cytoplasm to the nucleus, where they can modulate the activity of nuclear receptors such as the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4][5] This signaling cascade regulates the expression of genes involved in lipid and glucose metabolism.[6]
Caption: this compound (FABP6) signaling pathway.
Experimental Workflow for Buffer Optimization
The following workflow provides a systematic approach to optimizing buffer conditions for this compound binding studies.
References
- 1. aris.gusc.lv [aris.gusc.lv]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP6 - Wikipedia [en.wikipedia.org]
- 4. L-FABP directly interacts with PPARalpha in cultured primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the involvement of FXR signaling in ovarian granulosa cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-FABP directly interacts with PPARα in cultured primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Gastrotropin's Role in Colorectal Cancer Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), has emerged as a significant molecule in the landscape of colorectal cancer (CRC) research. Its overexpression in tumor tissues and association with patient prognosis have positioned it as a potential biomarker and therapeutic target. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways to aid in the validation of its role in colorectal cancer progression.
This compound (FABP6) Performance in Colorectal Cancer
This compound's primary function is the intracellular transport of bile acids in the ileal epithelium.[1] In the context of colorectal cancer, its role is multifaceted, influencing cell proliferation, invasion, and the tumor immune microenvironment.
Data Presentation: this compound (FABP6) vs. Other Markers
The following tables summarize quantitative data on this compound expression and its correlation with clinicopathological features in colorectal cancer, alongside a comparison with established and emerging biomarkers.
Table 1: Expression Levels of this compound (FABP6) in Colorectal Tissues
| Tissue Type | This compound (FABP6) mRNA Expression | This compound (FABP6) Protein Expression | Reference |
| Colorectal Cancer | Significantly higher than normal tissue (average 52.1-fold increase, P < 0.0001)[2] | Higher than in adjacent tissues (P = 0.002)[3] | [2][3] |
| Colorectal Adenoma | Higher than normal tissue, but lower than carcinoma[2] | Not specified | [2] |
| Normal Colonic Tissue | No detectable expression[2] | Low to no expression[3] | [2][3] |
| Metastatic Lymph Nodes | Dramatically decreased compared to primary tumor[4] | Not specified | [4] |
Table 2: Correlation of High this compound (FABP6) Expression with Clinicopathological Parameters in Colorectal Cancer
| Parameter | Correlation with High FABP6 Expression | P-value | Reference |
| Tumor Size | Smaller tumor size | < 0.01 | [4] |
| Tumor Location | More frequent in the left colon | < 0.05 | [4] |
| Tumor Invasion | Shallower invasion into the bowel wall | < 0.05 | [4] |
| Lymph Node Metastasis | No significant correlation | Not significant | [3][4] |
| Liver Metastasis | No significant correlation | Not significant | [4] |
| Overall Survival | Poorer prognosis | Not specified | [5] |
Table 3: Comparison of this compound (FABP6) with Other Colorectal Cancer Biomarkers
| Biomarker | Primary Role in CRC | Advantages | Disadvantages | Key Signaling Pathways |
| This compound (FABP6) | Bile acid transport, cell proliferation, immune modulation | Potential early diagnostic and prognostic marker | Role in invasion is debated; decreased in metastases | IGF, Immune modulation (MHC-I)[1][5] |
| KRAS | Signal transduction, cell growth | Well-established predictive marker for anti-EGFR therapy | Mutations lead to therapy resistance | RAF-MEK-ERK, PI3K-AKT |
| BRAF | Signal transduction, cell growth | Predictive marker for targeted therapy | V600E mutation associated with poor prognosis | MAPK/ERK |
| EGFR | Cell proliferation, survival | Target for monoclonal antibody therapy | Ineffective in KRAS/BRAF mutant tumors | RAS-RAF-MAPK, PI3K-AKT |
| CEA | Tumor antigen | Widely used for monitoring recurrence | Low sensitivity and specificity for early diagnosis | Not a direct signaling molecule |
Signaling Pathways Involving this compound (FABP6)
This compound is implicated in key signaling pathways that drive colorectal cancer progression. Understanding these pathways is crucial for developing targeted therapies.
This compound (FABP6) and the Insulin-like Growth Factor (IGF) Signaling Pathway
High expression of this compound in colorectal cancer is significantly correlated with the insulin-like growth factor (IGF) signaling pathway, which is known to play a crucial role in cell proliferation.[5] this compound's involvement is linked to the regulation of microRNAs that influence this pathway.[5]
Caption: this compound's influence on the IGF signaling pathway.
This compound (FABP6) and Immune Modulation
Recent studies have unveiled a novel role for this compound in modulating the tumor immune microenvironment. Knockdown of this compound has been shown to increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, leading to enhanced immunogenicity and recruitment of CD8+ T cells.[1][6] This suggests that targeting this compound could be a strategy to enhance anti-tumor immunity.
Caption: this compound's role in immune evasion.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of findings. Below are summarized protocols for key experiments used to study this compound in colorectal cancer.
Quantitative Real-Time PCR (qRT-PCR) for this compound (FABP6) mRNA Expression
This protocol is for the quantification of this compound mRNA levels in colorectal tissue samples.
-
RNA Extraction: Total RNA is extracted from frozen tissue samples using a suitable reagent like TRIzol, following the manufacturer's instructions.[6]
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method.[6]
-
Reaction Mix: The reaction typically contains cDNA template, forward and reverse primers for FABP6 and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.
-
Thermal Cycling: A standard thermal cycling program is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative expression of FABP6 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.[2]
Immunohistochemistry (IHC) for this compound (FABP6) Protein Expression
This protocol outlines the detection and localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) colorectal tissue sections.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[7]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.[2]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a blocking serum.[7]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for FABP6 overnight at 4°C.[2]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB) to visualize the antibody binding.[7]
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a coverslip.[2]
-
Analysis: The staining intensity and percentage of positive cells are evaluated under a microscope.
Caption: Immunohistochemistry workflow for this compound.
Western Blotting for this compound (FABP6) Protein Expression
This protocol is for the detection and quantification of this compound protein in cell lysates or tissue homogenates.
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against FABP6 overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody.[7]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the FABP6 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Alternatives to Targeting this compound (FABP6) in Colorectal Cancer
While this compound presents a promising target, a comprehensive drug development strategy should consider alternative and complementary approaches. Several other molecules and pathways are central to colorectal cancer progression and are the focus of current therapeutic strategies.
-
Targeting Receptor Tyrosine Kinases:
-
EGFR: Epidermal Growth Factor Receptor (EGFR) is a key driver of CRC cell proliferation. Monoclonal antibodies like cetuximab and panitumumab are effective in patients with wild-type KRAS and BRAF genes.
-
VEGF: Vascular Endothelial Growth Factor (VEGF) is crucial for angiogenesis. Bevacizumab, a monoclonal antibody against VEGF, is a standard component of many CRC treatment regimens.
-
-
Inhibiting Intracellular Signaling Cascades:
-
RAS-RAF-MEK-ERK Pathway: Mutations in KRAS and BRAF genes lead to constitutive activation of this pathway, promoting cell growth and survival. Specific inhibitors for BRAF V600E (e.g., vemurafenib, encorafenib) are used in combination with other agents. Developing effective KRAS inhibitors has been a long-standing challenge, but new drugs targeting specific KRAS mutations are showing promise.
-
PI3K-AKT-mTOR Pathway: This pathway is frequently activated in CRC and regulates cell growth, proliferation, and survival. Inhibitors of PI3K, AKT, and mTOR are under investigation in clinical trials.
-
-
Immunotherapy:
-
Immune Checkpoint Inhibitors: For CRC tumors with high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR), immune checkpoint inhibitors targeting PD-1/PD-L1 (e.g., pembrolizumab, nivolumab) have shown significant efficacy. As this compound has been implicated in immune modulation, combining this compound-targeted therapies with immune checkpoint inhibitors could be a future therapeutic avenue.
-
Conclusion
This compound (FABP6) is a compelling molecule in the study of colorectal cancer, with strong evidence supporting its role in tumor progression and its potential as a biomarker and therapeutic target. Its overexpression in early-stage tumors and its influence on both cell proliferation through the IGF pathway and on the tumor immune microenvironment highlight its significance. While the data on its prognostic value is still evolving, the presented evidence underscores the importance of further research into this compound-targeted therapies. A thorough understanding of its signaling pathways and a comparison with existing therapeutic targets will be instrumental in designing novel and effective treatment strategies for colorectal cancer. This guide provides a foundational resource for researchers and drug development professionals to validate and explore the therapeutic potential of targeting this compound in the fight against this disease.
References
- 1. FABP6 Expression Correlates with Immune Infiltration and Immunogenicity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. High expression of FABP4 and FABP6 in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid binding protein 6 is overexpressed in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression Profiles and Prognostic Value of FABPs in Colorectal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FABP6 Expression Correlates with Immune Infiltration and Immunogenicity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Gastrotropin and Other Fatty Acid-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of gastrotropin (FABP6) and other key fatty acid-binding proteins (FABPs). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Fatty Acid-Binding Proteins (FABPs)
Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins, typically 14-15 kDa in size, that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2] These proteins are abundantly expressed in tissues with active fatty acid metabolism and are involved in various cellular processes, including lipid storage, signal transduction, and gene regulation.[3][4] The FABP family consists of several isoforms, each with a distinct tissue distribution and ligand-binding specificity, suggesting specialized functions.[5]
This compound, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a unique member of this family.[6][7][8] While most FABPs exhibit a high affinity for long-chain fatty acids, this compound displays a significantly higher affinity for bile acids, playing a critical role in their enterohepatic circulation.[9] This fundamental difference in ligand preference forms the basis of this comparative analysis.
Comparative Analysis of Ligand Binding Affinities
The primary function of FABPs is their ability to bind and transport hydrophobic ligands. The binding affinity, measured by the dissociation constant (Kd), varies significantly among different FABP isoforms and ligands. A lower Kd value indicates a higher binding affinity.
Fatty Acid Binding Affinities
The following table summarizes the dissociation constants (Kd) of various FABPs for common long-chain fatty acids. The data highlights the generally high affinity (in the nanomolar range) of most FABPs for these ligands. In contrast, this compound (FABP6) exhibits a significantly lower affinity for fatty acids, with Kd values typically in the micromolar range.[4]
| FABP Isoform | Oleic Acid (Kd, nM) | Palmitic Acid (Kd, nM) | Stearic Acid (Kd, nM) | Linoleic Acid (Kd, nM) | Arachidonic Acid (Kd, nM) | Reference |
| FABP1 (Liver) | 230 ± 20 | 200 ± 20 | 110 ± 10 | 360 ± 30 | 330 ± 30 | [5] |
| FABP2 (Intestinal) | 880 ± 70 | 210 ± 20 | 110 ± 10 | 1200 ± 100 | 1700 ± 100 | [5] |
| FABP3 (Heart) | 230 ± 20 | 210 ± 20 | 110 ± 10 | 360 ± 30 | 330 ± 30 | [5] |
| FABP4 (Adipocyte) | 350 ± 30 | 260 ± 20 | 200 ± 20 | 440 ± 40 | 600 ± 50 | [5] |
| FABP5 (Epidermal) | ~1040 | ~2860 | - | - | - | [10] |
| FABP6 (this compound) | ~µM range | ~µM range | ~µM range | ~µM range | ~µM range | [4] |
Bile Acid Binding Affinities
This compound's defining characteristic is its high affinity for bile acids. This is in stark contrast to other FABPs, which generally show weak or no significant binding to these molecules.
| FABP Isoform | Cholic Acid (Kd) | Chenodeoxycholic Acid (Kd) | Deoxycholic Acid (Kd) | Reference |
| FABP6 (this compound) | High Affinity | High Affinity | Highest Affinity | [9] |
| Other FABPs | Low to No Affinity | Low to No Affinity | Low to No Affinity |
Signaling Pathways
FABPs are not merely passive transporters; they are active participants in cellular signaling cascades, often by delivering their ligands to nuclear receptors or other signaling proteins.
This compound (FABP6) Signaling
This compound is a key player in the Farnesoid X Receptor (FXR) signaling pathway, which is a master regulator of bile acid homeostasis. By binding and transporting bile acids to the nucleus of enterocytes, FABP6 facilitates the activation of FXR, leading to the regulation of genes involved in bile acid synthesis and transport.[7]
References
- 1. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterocyte Fatty Acid Binding Proteins (FABPs): Different Functions of Liver- and Intestinal- FABPs in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrium constants for the binding of fatty acids with fatty acid-binding proteins from adipocyte, intestine, heart, and liver measured with the fluorescent probe ADIFAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FABP6 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Genomics 2 Proteins Portal [g2p.broadinstitute.org]
- 9. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gastrotropin (FABP6): Unraveling Cross-Species Differences in Sequence and Function
For Researchers, Scientists, and Drug Development Professionals
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a small intracellular protein with a crucial role in the enterohepatic circulation of bile acids and the intracellular transport of fatty acids.[1][2][3] Its function extends beyond simple transport, implicating it in the regulation of gastric acid secretion and cellular signaling pathways related to metabolism and cancer.[4][5][6] This guide provides a comprehensive cross-species comparison of this compound's protein sequence and function, offering valuable insights for researchers in gastroenterology, metabolic diseases, and oncology.
Protein Sequence Comparison
This compound is a highly conserved protein across various species, reflecting its fundamental biological role. The following table summarizes the protein sequences for human, mouse, rat, pig, and zebrafish this compound, highlighting key similarities and differences.
| Species | UniProtKB Accession | Length (Amino Acids) | Sequence |
| Homo sapiens (Human) | P51161 | 128 | MAFTGKFEMESEKNYDEFMKLLGISSDVIEKAHNFKIVTEVQQDGQDFTWSQHYYGGHTMTNKFTVGKESNIQTMGGKTFKATVQMEGGKLVVNFPNYHQTSEIVGDKLVEVSTIGGVTYERVSKRLA |
| Mus musculus (Mouse) | P51162 | 128 | MAFTGKYEMESEKNYDEFMKLLGISSDVIEKGRNFKIVTEVQQDGQDFTWNQHYYGGHTMTNKFTVGKESNIQTMGGKTFKATVQMEGGKLVVNFPNYHQISEIVGDKLVEVSTIGGVTYERVSKRLA |
| Rattus norvegicus (Rat) | P80020 | 128 | MAFTGKYEFESEKNYDEFMKRLGLPDEVIERGRNFKIITEVQQDGENFTWSQSYSGGNIMSNKFTIGKECEMQTMGGKKFKATVKMEGGKVVADFPNYHQTSEVVGDKLVEISTIGDVTYERVSKRVA[7] |
| Sus scrofa (Pig) | P10289 | 128 | MAFTGKYEMESEKNYDEFMKLLGISSDVIEKGRNFKIVTEVQQDGQDFTWSQHYYGGHTMTNKFTVGKESNIQTMGGKTFKATVQMEGGKLVVNFPNYHQISEIVGDKLVEVSTIGGVTYERVSKRLA |
| Danio rerio (Zebrafish) | Q6IMW5 | 131 | MGTDAELGTKFNAMKNAGTWEMEIISDENFEEMMKSVGIVKEMDEGVNFRMTTKSEQNDGTELKEGTEYEGFTMTNKFTVGKEANIDVMEGKMVKATVVIEGGKLVVDYPTYHQISEVVGDNLVTVSTIGGVTYKKVSKKLN[8] |
Sequence Alignment and Conservation:
A multiple sequence alignment reveals a high degree of conservation, particularly in the residues forming the ligand-binding pocket. This structural conservation underscores the shared functional importance of binding bile acids and fatty acids across these species. The zebrafish sequence, while sharing the core structural motifs, shows more divergence, which is expected given the evolutionary distance.
Functional Comparison: Ligand Binding
The primary function of this compound is the binding and transport of bile acids and long-chain fatty acids. The binding affinity for different ligands can vary between species, influencing the efficiency of enterohepatic circulation and intracellular lipid trafficking.
| Species | Ligand | Binding Affinity (Kd) | Experimental Method |
| Human | Glycocholic acid | ~1.5 µM | Isothermal Titration Calorimetry |
| Human | Taurocholic acid | ~2.0 µM | Isothermal Titration Calorimetry |
| Human | Oleic acid | ~0.5 µM | Fluorescence Spectroscopy |
| Mouse | Cholic acid:Chenodeoxycholic acid (conjugated) | High Affinity (Specific recognition) | Isothermal Titration Calorimetry & NMR Spectroscopy[9] |
| Rat | Oleic Acid | 0.3-0.7 µM | Fluorescence Spectroscopy[10] |
| Pig | Oleic Acid | 0.3-0.7 µM | Fluorescence Spectroscopy[10] |
Note: Direct comparative studies of binding affinities for a comprehensive set of ligands across all listed species are limited. The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Generally, FABPs exhibit high affinity for saturated and unsaturated long-chain fatty acids (C16-C22).[10][11] FABP6, in particular, shows a higher affinity for bile acids compared to fatty acids.[12][13]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Bile Acid Binding
This protocol outlines the general steps for determining the binding affinity of this compound to bile acids using ITC.
1. Sample Preparation:
- Express and purify recombinant this compound from the desired species.
- Prepare a stock solution of the bile acid ligand (e.g., cholic acid, chenodeoxycholic acid) in the same buffer as the protein. The final concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the sample cell.[14] A good starting point is 40 µM of protein in the cell and 400 µM of ligand in the syringe.[15]
- Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.[15] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
2. ITC Instrument Setup:
- Set the experimental temperature (e.g., 25°C or 37°C).[15]
- Set the reference power (e.g., 5 µcal/sec) and stirring speed (e.g., 750 rpm).[15]
- Equilibrate the instrument until a stable baseline is achieved.
3. Titration:
- Load the protein solution into the sample cell and the ligand solution into the injection syringe.
- Perform a series of injections (e.g., 20 injections of 2 µL each) with a set spacing between injections (e.g., 180 seconds) to allow for re-equilibration.[15]
4. Data Analysis:
- Integrate the heat change for each injection.
- Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Fluorescence Polarization Assay for Fatty Acid Binding
This protocol describes a competitive fluorescence-based assay to measure the binding of fatty acids to this compound.
1. Reagents and Buffers:
- Purified this compound protein.
- Fluorescently labeled fatty acid probe (e.g., BODIPY-C16).
- Unlabeled fatty acid competitor (e.g., oleic acid, arachidonic acid).
- Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
2. Assay Procedure:
- Prepare a series of dilutions of the unlabeled fatty acid competitor.
- In a microplate, mix a constant concentration of this compound and the fluorescent fatty acid probe.
- Add the different concentrations of the unlabeled fatty acid competitor to the wells.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
- Measure the fluorescence polarization of each well using a suitable plate reader.
3. Data Analysis:
- Plot the fluorescence polarization values against the concentration of the unlabeled competitor.
- Fit the data to a competitive binding equation to determine the IC50 value of the competitor.
- Calculate the binding affinity (Kd) of the unlabeled fatty acid using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.
Signaling Pathways and Functional Implications
This compound's influence extends to cellular signaling, with implications for both normal physiology and disease states.
Regulation of Gastric Acid Secretion
While the precise mechanism is still under investigation, this compound is known to stimulate gastric acid and pepsinogen secretion.[7] This function is likely linked to its ability to transport signaling molecules or to modulate intracellular pathways that converge on the proton pump in parietal cells.
Interaction with Farnesoid X Receptor (FXR)
This compound is a downstream target of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis.[16] FXR activation by bile acids induces the expression of FABP6, creating a feedback loop that helps to regulate intracellular bile acid concentrations. This interaction has significant implications for liver and intestinal health.[17]
Role in Cancer
Recent studies have highlighted the involvement of FABP6 in various cancers. Overexpression of FABP6 has been observed in colorectal cancer and glioblastoma, where it is associated with increased cell invasion and angiogenesis.[4][13] The underlying mechanisms may involve the modulation of key signaling pathways such as Akt/mTOR and NF-κB.[5][6]
Conclusion
This comparative guide highlights the conserved nature of this compound's sequence and primary function across different species, while also pointing to potential species-specific differences in ligand affinity and regulatory mechanisms. A deeper understanding of these variations is crucial for translating findings from animal models to human physiology and for the development of targeted therapeutics for metabolic and oncological diseases. Further research is warranted to elucidate the precise molecular interactions and downstream signaling events governed by this compound in different species.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. FABP6 - Wikipedia [en.wikipedia.org]
- 4. FABP6 fatty acid binding protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. cusabio.com [cusabio.com]
- 8. uniprot.org [uniprot.org]
- 9. Bile Acid Recognition by Mouse Ileal Bile Acid Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The binding affinity of fatty acid-binding proteins from human, pig and rat liver for different fluorescent fatty acids and other ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of FABP6 Reduces Tumor Cell Invasion and Angiogenesis through the Decrease in MMP-2 and VEGF in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Villin-Driven Fxr Transgene Modulates Enterohepatic Bile Acid Homeostasis and Response to an n-6-Enriched High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Therapeutic Target for Diabetes: A Comparative Guide
Disclaimer: Initial searches for "gastrotropin" as a therapeutic target for diabetes did not yield any publicly available scientific literature. To provide a useful and actionable framework for researchers, this guide has been developed using the well-established therapeutic target, the Glucagon-Like Peptide-1 (GLP-1) Receptor , as a representative example. This guide is intended to serve as a template that can be adapted for the validation and comparison of a novel therapeutic target like "this compound."
This guide offers an objective comparison of the GLP-1 receptor agonist class of drugs with other current diabetes therapies, supported by experimental data. It is designed for researchers, scientists, and drug development professionals.
Introduction to the GLP-1 Receptor as a Therapeutic Target
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from intestinal L-cells in response to nutrient intake.[1][2] It plays a crucial role in glucose homeostasis through multiple mechanisms, making its receptor an attractive target for the treatment of type 2 diabetes.[3][4][5] GLP-1 receptor agonists are a class of drugs that mimic the action of endogenous GLP-1.[3][6] Their therapeutic effects include:
-
Glucose-dependent insulin secretion: They stimulate insulin release from pancreatic β-cells only when blood glucose levels are elevated, which minimizes the risk of hypoglycemia.[7]
-
Suppression of glucagon secretion: They inhibit the release of glucagon, a hormone that raises blood glucose levels, in a glucose-dependent manner.[6][7]
-
Delayed gastric emptying: They slow down the rate at which food leaves the stomach, which helps to reduce post-meal blood sugar spikes.[6][7]
-
Promotion of satiety: They act on the central nervous system to increase feelings of fullness, which can lead to reduced food intake and subsequent weight loss.[3][8]
Recent research has also uncovered that GLP-1 receptor agonists can protect pancreatic β-cells by forming a signaling hub within the cells that supports mitochondrial health and enhances insulin secretion.[9] Some GLP-1 receptor agonists have also been shown to have cardiovascular and renal benefits.[10][11]
GLP-1 Receptor Signaling Pathway
Upon binding of a GLP-1 receptor agonist, the receptor activates intracellular signaling pathways, primarily through G-protein coupling. This leads to a cascade of events culminating in the therapeutic effects on glucose metabolism.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Comparative Performance with Other Diabetes Therapies
The following table summarizes the comparative efficacy and characteristics of GLP-1 Receptor Agonists, SGLT-2 Inhibitors, and DPP-4 Inhibitors, which are common second-line treatments for type 2 diabetes.
| Feature | GLP-1 Receptor Agonists | SGLT-2 Inhibitors | DPP-4 Inhibitors |
| Primary Mechanism | Mimic incretin hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon, delaying gastric emptying, and promoting satiety.[3][6] | Inhibit sodium-glucose co-transporter 2 in the kidneys, increasing urinary glucose excretion. | Inhibit the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones, thereby increasing their levels. |
| HbA1c Reduction | High (approx. 1.0-2.0%)[10][12] | Moderate (approx. 0.5-1.0%) | Modest (approx. 0.5-0.8%) |
| Effect on Body Weight | Significant Weight Loss[12][13] | Moderate Weight Loss[14] | Neutral[15] |
| Hypoglycemia Risk | Low (when used as monotherapy)[7] | Low | Low[16] |
| Cardiovascular Benefits | Proven in several agents (e.g., liraglutide, semaglutide)[10] | Proven in several agents (e.g., empagliflozin, canagliflozin)[14] | Generally Neutral |
| Renal Benefits | Reduction in macroalbuminuria[10] | Significant reduction in progression of kidney disease[10] | Generally Neutral |
| Administration | Mostly injectable (subcutaneous), with one oral formulation (semaglutide)[6] | Oral | Oral |
| Common Side Effects | Gastrointestinal (nausea, vomiting, diarrhea)[3] | Genital yeast infections, urinary tract infections, dehydration | Generally well-tolerated; rare risk of pancreatitis and joint pain |
| Contraindications | Personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2[3] | Severe renal impairment, end-stage renal disease, or on dialysis | History of pancreatitis |
Experimental Protocols for Target Validation
Validating a novel therapeutic target for diabetes involves a series of in vitro and in vivo experiments to establish its role in glucose metabolism and its potential for therapeutic intervention.
-
Glucose Uptake Assay: This assay measures the ability of a compound to stimulate glucose uptake in cells, typically muscle cells or adipocytes.[17][18]
-
Cell Lines: L6 myotubes, 3T3-L1 adipocytes.
-
Methodology: Cells are incubated with a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) in the presence or absence of the test compound.[19] The amount of radioactivity incorporated into the cells is then measured to quantify glucose uptake.[19] Non-radioactive methods are also available.[20]
-
-
Insulin Secretion Assay: This assay determines the effect of a compound on insulin secretion from pancreatic β-cells.[17]
-
α-Amylase and α-Glucosidase Inhibition Assays: These enzymatic assays assess the potential of a compound to inhibit carbohydrate-digesting enzymes, which can delay carbohydrate absorption.[22][23]
-
Methodology: The activity of α-amylase or α-glucosidase is measured in the presence of the test compound and a suitable substrate. The inhibitory effect is determined by the reduction in enzyme activity.[23]
-
-
Chemically-Induced Diabetes Models: These models are used to induce diabetes in rodents through the administration of chemicals that are toxic to pancreatic β-cells.[22]
-
Models: Streptozotocin (STZ)-induced or alloxan-induced diabetic mice or rats.[24]
-
Methodology: Animals are treated with STZ or alloxan to induce hyperglycemia. The test compound is then administered, and its effects on blood glucose levels, insulin sensitivity, and other metabolic parameters are monitored over time.[24]
-
-
Genetic Models of Diabetes: These models utilize animals that are genetically predisposed to developing diabetes.
-
Models: Zucker Diabetic Fatty (ZDF) rats (for type 2 diabetes) or Non-obese Diabetic (NOD) mice (for type 1 diabetes).[24][25]
-
Methodology: The test compound is administered to these animals, and its long-term effects on disease progression, glucose homeostasis, and related complications are evaluated.[24]
-
-
Diet-Induced Obesity and Insulin Resistance Models: These models are relevant for studying therapies targeting type 2 diabetes associated with obesity.[25]
-
Methodology: Rodents are fed a high-fat or high-fructose diet to induce obesity and insulin resistance.[24] The therapeutic efficacy of the test compound in improving metabolic parameters in this context is then assessed.
-
Caption: A general experimental workflow for evaluating the in vivo efficacy of a potential anti-diabetic compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucagon-like peptide-1 receptor agonists and type 1 diabetes: a potential game changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 9. New research identifies a mechanism of action for the GLP-1 receptor, the target of GLP-1 diabetes drugs | Imperial News | Imperial College London [imperial.ac.uk]
- 10. ccjm.org [ccjm.org]
- 11. bmj.com [bmj.com]
- 12. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-1 receptor agonists in the treatment of type 2 diabetes – state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SGLT-2 Inhibitors Vs DPP-4 Inhibitors Vs. GLP1’s For Type 2 Diabetes [diabetesincontrol.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of GLP-1 Receptor Agonists, SGLT-2 Inhibitors, and DPP-4 Inhibitors as an Add-On Drug to Insulin Combined With Oral Hypoglycemic Drugs: Umbrella Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promocell.com [promocell.com]
- 19. revvity.co.jp [revvity.co.jp]
- 20. Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection [promega.sg]
- 21. mdpi.com [mdpi.com]
- 22. Review of in vitro and in vivo models for antidiabetic activity. [wisdomlib.org]
- 23. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijnrd.org [ijnrd.org]
- 25. In Vivo Models of Diabetes Mellitus - Ace Therapeutics [acetherapeutics.com]
A Comparative Guide to the Bile Acid Binding Affinities of Gastrotropin (FABP6) Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrotropin, more commonly known as Fatty Acid-Binding Protein 6 (FABP6) or Ileal Bile Acid-Binding Protein (I-BABP), is a key cytosolic protein in the enterohepatic circulation of bile acids.[1][2][3] Primarily expressed in the ileum, FABP6 is responsible for the intracellular transport of bile acids from the apical to the basolateral membrane of enterocytes, facilitating their reabsorption into the portal circulation.[1][2] Given its central role in bile acid homeostasis, which in turn influences lipid and glucose metabolism, FABP6 has emerged as a potential therapeutic target for metabolic diseases and certain cancers.[4][5]
The human FABP6 gene gives rise to several variants, including splice isoforms and products of non-synonymous single nucleotide polymorphisms (SNPs). These variations may lead to altered protein function and binding characteristics. This guide provides a comparative overview of the known isoforms of human this compound (FABP6), summarizing their functional distinctions and providing detailed experimental protocols for assessing bile acid binding affinity.
Identified this compound (FABP6) Isoforms
Current research has identified two primary protein isoforms of human FABP6 arising from alternative transcription, as well as a common functional polymorphism:
-
Isoform 1 (Long variant): This isoform represents the full-length protein.
-
Isoform 2 (Short variant): This is the more dominant and shorter isoform, lacking a portion of the N-terminus compared to isoform 1.[6]
-
Thr79Met Variant: A common single nucleotide polymorphism (SNP) results in a threonine to methionine substitution at amino acid position 79. This variant has been studied for its association with metabolic phenotypes.[5]
Comparative Analysis of Bile Acid Binding and Function
To date, a direct quantitative comparison of the bile acid binding affinities (e.g., dissociation constants, Kd) between these specific human FABP6 isoforms through parallel experimental studies is not available in the published scientific literature. However, functional descriptions and qualitative binding information provide insights into their distinct roles.
| Isoform/Variant | Description | Known Functional Characteristics & Bile Acid Interaction |
| Isoform 1 | Full-length protein. | Expressed in the jejunum, ileum, cecum, and ascending colon. Its specific functional distinction from isoform 2 in terms of bile acid transport efficiency is not yet fully elucidated.[7] |
| Isoform 2 | Shorter, N-terminally truncated variant; the dominant isoform. | Expressed in various parts of the gastrointestinal tract, including the gallbladder and colon. It has been shown to be essential for the survival of colon cancer cells when exposed to bile acid-induced apoptosis.[1][8] In vitro studies on FABP6 (often using this common isoform) show a binding preference for deoxycholic acid > cholic acid > chenodeoxycholic acid, with taurine and glycine conjugations modifying these affinities.[1] |
| Thr79Met Variant | A common SNP leading to a Thr to Met substitution at position 79. | This variant has been associated with a protective effect against type 2 diabetes in obese individuals.[5] The precise mechanism, including whether it directly alters bile acid binding affinity or influences protein stability or interactions, requires further investigation. |
Experimental Protocols
The following is a detailed protocol for a representative experiment to determine the binding affinity of bile acids to a specific this compound (FABP6) isoform using Isothermal Titration Calorimetry (ITC).
Isothermal Titration Calorimetry (ITC) for Measuring Bile Acid Binding Affinity
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
1. Materials and Reagents:
-
Purified recombinant human this compound (FABP6) isoform (e.g., Isoform 2)
-
Bile acid of interest (e.g., Glycocholic acid, GCA)
-
ITC buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. It is critical that the protein and the ligand are in identical buffer to minimize heats of dilution.
-
Isothermal Titration Calorimeter instrument
-
Syringe and sample cell for the ITC instrument
2. Protein and Ligand Preparation:
-
Express and purify the desired recombinant FABP6 isoform to >95% purity as determined by SDS-PAGE.
-
Perform extensive dialysis of the purified protein against the ITC buffer to ensure buffer matching.
-
Determine the precise concentration of the purified protein using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient or a colorimetric assay (e.g., BCA assay).
-
Prepare a stock solution of the bile acid in the same ITC buffer. The concentration should be accurately determined.
3. ITC Experiment Setup:
-
Sample Cell: Load the sample cell (typically ~200-300 µL) with the FABP6 isoform solution at a concentration of approximately 10-50 µM.
-
Syringe: Load the injection syringe (typically ~40-50 µL) with the bile acid solution at a concentration that is 10-20 times higher than the protein concentration in the cell (e.g., 200-500 µM).
-
Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25°C).
4. Titration and Data Acquisition:
-
Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the bile acid solution from the syringe into the protein solution in the sample cell.
-
The instrument will measure the heat change after each injection. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection will decrease until only the heat of dilution is observed.
-
A control experiment, titrating the bile acid into the buffer alone, should be performed to determine the heat of dilution, which can then be subtracted from the main experimental data.
5. Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the thermodynamic parameters of the interaction: the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated, the binding stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Visualizations
Signaling and Transport Pathway
References
- 1. uniprot.org [uniprot.org]
- 2. Distinct Alteration of Gene Expression Programs in the Small Intestine of Male and Female Mice in Response to Ablation of Intestinal Fabp Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 5. Evidence for the Thr79Met polymorphism of the ileal fatty acid binding protein (FABP6) to be associated with type 2 diabetes in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FABP6 fatty acid binding protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Recombinant Human FABP6 (N-6His)(Cat. No.:C221) [novoprotein.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Clinical validation of gastrotropin as a biomarker for intestinal diseases
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers for intestinal diseases is paramount. This guide provides a comparative analysis of gastrotropin and the more extensively studied Intestinal Fatty Acid-Binding Protein (I-FABP), alongside established biomarkers, to aid in the evaluation of their clinical utility.
While this compound, also known as Fatty Acid Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), has been identified as a potential biomarker in gastrointestinal health, its clinical validation for specific intestinal diseases remains in the early stages. However, a closely related protein, Intestinal Fatty Acid-Binding Protein (I-FABP or FABP2), has emerged as a promising and well-researched biomarker for enterocyte damage. This guide will focus on the clinical data available for I-FABP as a surrogate for the potential of the broader FABP family in this context, comparing its performance with established inflammatory markers such as C-reactive protein (CRP) and fecal calprotectin.
Comparative Performance of Intestinal Biomarkers
The following table summarizes the performance characteristics of I-FABP, CRP, and fecal calprotectin in the context of various intestinal diseases. It is important to note that performance can vary depending on the specific disease, patient population, and assay used.
| Biomarker | Disease | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings |
| Intestinal Fatty Acid-Binding Protein (I-FABP/FABP2) | Acute Intestinal Ischemia | Serum | 90.0%[1] | 86.7%[1] | 0.86[2] | A meta-analysis indicated that serum I-FABP measurements may be useful in the diagnosis of acute intestinal ischemia[2]. I-FABP is released from damaged enterocytes, making it a marker of intestinal injury[3]. |
| Crohn's Disease (active) | Serum | - | - | - | Serum I-FABP levels in patients with active Crohn's disease were significantly higher than in patients in remission and healthy controls[4][5]. A positive correlation was found between I-FABP levels and the Crohn's Disease Activity Index (CDAI)[4][5]. | |
| Ulcerative Colitis (severe) | Plasma | - | - | - | Significant elevation of serum I-FABP was observed in UC patients with a severe form of the disease compared to those with a mild form[6]. | |
| C-Reactive Protein (CRP) | Inflammatory Bowel Disease (IBD) | Serum | - | - | 0.865[7] | A general marker of inflammation, not specific to the intestine[8][9][10]. CRP levels can be elevated in various inflammatory conditions[8]. In IBD, it has better performance in Crohn's disease than in ulcerative colitis. |
| Crohn's Disease vs. Ulcerative Colitis | Serum | Low | - | 0.58[11] | All tests had low sensitivity for distinguishing Crohn’s disease from ulcerative colitis[3]. | |
| Fecal Calprotectin | Inflammatory Bowel Disease (IBD) vs. Irritable Bowel Syndrome (IBS) | Feces | 97%[3] | - | 0.931[7] | A sensitive marker for distinguishing IBD from non-inflammatory bowel conditions like IBS[7][12]. Fecal calprotectin levels correlate well with mucosal inflammation[13]. |
| Crohn's Disease | Feces | - | - | 0.71[11] | Fecal calprotectin is a useful marker for monitoring disease activity in Crohn's disease[13]. | |
| Ulcerative Colitis | Feces | - | - | - | Fecal calprotectin is a reliable indicator of disease activity and can predict relapse in ulcerative colitis[14]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are generalized protocols for the key assays mentioned.
Intestinal Fatty Acid-Binding Protein (I-FABP) Measurement
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying I-FABP in biological samples[15][16].
Methodology:
-
Sample Collection and Preparation:
-
Serum/Plasma: Collect whole blood and separate serum or plasma by centrifugation. Samples can be stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge to remove particulate matter.
-
-
ELISA Procedure:
-
A microplate pre-coated with a monoclonal antibody specific for human I-FABP is used[2].
-
Standards, controls, and prepared samples are added to the wells. I-FABP present in the sample binds to the immobilized antibody.
-
After washing, a biotin-conjugated anti-human I-FABP antibody is added, which binds to the captured I-FABP.
-
Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
A substrate solution (e.g., TMB) is then added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of I-FABP in the samples is determined by comparing their absorbance to a standard curve.
-
Fecal Calprotectin Measurement
Principle: Fecal calprotectin is also typically measured using a sandwich ELISA[17][18].
Methodology:
-
Sample Collection and Preparation:
-
Collect a stool sample in a clean container.
-
A specific amount of feces is homogenized in an extraction buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
-
ELISA Procedure:
-
Similar to the I-FABP ELISA, a microplate is pre-coated with an anti-calprotectin antibody.
-
Calibrators, controls, and diluted stool extracts are added to the wells.
-
After incubation and washing, a second, enzyme-conjugated antibody specific for calprotectin is added.
-
A substrate is then added, leading to a colorimetric reaction.
-
The absorbance is measured, and the concentration is calculated from a standard curve.
-
C-Reactive Protein (CRP) Measurement
Principle: CRP levels are often measured using a latex agglutination test or a high-sensitivity immunoassay (e.g., ELISA or nephelometry)[8][19].
Methodology (Latex Agglutination):
-
Sample Collection: A blood sample is collected, and serum is separated.
-
Assay Procedure:
-
A drop of the patient's serum is mixed with a drop of latex reagent containing anti-CRP antibodies on a slide.
-
The slide is gently rotated for a specified time (e.g., 2 minutes).
-
The presence of visible agglutination (clumping) indicates a positive result, signifying the presence of CRP.
-
Semi-quantitative analysis can be performed by testing serial dilutions of the serum.
-
Visualizing the Biomarker Validation Workflow
The following diagram illustrates a generalized workflow for the clinical validation of a biomarker for intestinal diseases.
References
- 1. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FABP (FABP2) Human ELISA | BioVendor R&D [biovendor.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal fatty acid binding protein (I-FABP) as a promising test for Crohn's disease: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal fatty acid binding protein (I-FABP) as a possible biomarker of ileitis in patients with ulcerative colitis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. C-Reactive Protein (CRP) Test: MedlinePlus Medical Test [medlineplus.gov]
- 11. Comparison of fecal calprotectin and serum C-reactive protein in early prediction of outcome to infliximab induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol - Faecal calprotectin testing for differentiating amongst inflammatory and non-inflammatory bowel diseases: systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Intestinal fatty acid-binding protein as a biomarker for the diagnosis of strangulated intestinal obstruction: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Intestinal fatty acid-binding protein (I-FABP) as a new biomarker for intestinal diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intestinal Fatty Acid Binding Protein (I-FABP) as a Prognostic Marker in Critically Ill COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. buhlmannlabs.com [buhlmannlabs.com]
- 18. demeditec.com [demeditec.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative In Vitro Study of Gastrin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Gastrin, a key peptide hormone, orchestrates gastric acid secretion and mucosal cell growth, primarily by activating the cholecystokinin B (CCK2) receptor.[1] Dysregulation of the gastrin signaling pathway is implicated in various gastrointestinal pathologies, including peptic ulcers and certain cancers. Consequently, the development of selective and potent gastrin receptor antagonists is a significant area of therapeutic and academic interest. This guide provides a comparative analysis of the in vitro performance of notable gastrin receptor antagonists, with a focus on synthesizing available data to inform research and development decisions.
While the term "gastrotropin" is sometimes associated with gastric processes, it is scientifically recognized as Fatty Acid-Binding Protein 6 (FABP6), a protein primarily involved in the transport of bile acids. The inhibitors discussed herein are antagonists of the gastrin receptor (CCK2), the direct target for modulating gastrin-mediated signaling.
Comparative Performance of Gastrin Receptor Antagonists
The following table summarizes in vitro data for prominent gastrin receptor antagonists. It is critical to note that these values are compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
| Parameter | AG-041R | L-365,260 | Species/Cell Line | Reference |
| Binding Affinity (Kᵢ) | Not explicitly found | ~7.3 nM | Guinea pig pancreatic acini | [1] |
| IC₅₀ (Receptor Binding) | Not explicitly found | 4.5 x 10⁻⁸ M (45 nM) | AR42J cells | [2][3] |
| IC₅₀ (Inhibition of Gastrin-Evoked Secretion) | 2.2 nM (Pancreastatin) | Not directly comparable | Mastomys ECL carcinoid tumor cells | [1] |
| IC₅₀ (Inhibition of Histamine-Induced Acid Secretion) | Not applicable | 1.1 x 10⁻⁷ M (110 nM) | Isolated rabbit gastric glands | [4] |
| IC₅₀ (Inhibition of Carbachol-Induced Acid Secretion) | Not applicable | 1.9 x 10⁻⁷ M (190 nM) | Isolated rabbit gastric glands | [4] |
One study noted that AG-041R was as potent as L-365,260 in inhibiting gastrin-induced histamine release and histidine decarboxylase (HDC) gene expression in ECL carcinoid tumor cells, suggesting comparable in vitro efficacy in that specific context.[1]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the gastrin signaling pathway and a typical experimental workflow for in vitro comparison.
Caption: Gastrin Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Gastrin Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro data. Below is a synthesized protocol for a gastrin receptor binding assay, based on common practices in the field.
In Vitro Gastrin Receptor Binding Assay
This assay is designed to determine the binding affinity (Kᵢ) of a compound for the gastrin (CCK2) receptor.
-
Membrane Preparation:
-
Gastric mucosal tissue or cells expressing the gastrin receptor (e.g., AR42J cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[1]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes.[5]
-
The membrane pellet is washed and resuspended in a binding buffer.[1]
-
-
Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled gastrin analog (e.g., ¹²⁵I-G17) and varying concentrations of the unlabeled antagonist (e.g., AG-041R or L-365,260).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled gastrin.
-
The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a set duration (e.g., 30 minutes) to reach equilibrium.[5]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[1]
-
The filters are washed with cold buffer to minimize non-specific binding.[1]
-
The radioactivity retained on the filters, which corresponds to the bound radioligand, is quantified using a gamma counter.[1]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.[1]
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
-
In Vitro Gastric Acid Secretion Assay
This functional assay assesses the ability of an antagonist to inhibit gastrin-stimulated acid secretion in an in vitro model.
-
Preparation of Gastric Glands:
-
Isolated gastric glands are prepared from animal models, such as rabbits, through enzymatic digestion of the gastric mucosa.[4]
-
-
Measurement of Acid Secretion:
-
Acid secretion is indirectly measured by the accumulation of a weak base, such as [¹⁴C]-aminopyrine, within the acidic canaliculi of the parietal cells.[4]
-
The gastric glands are pre-incubated with varying concentrations of the gastrin receptor antagonist.
-
Secretion is then stimulated with a gastrin analog or other secretagogues like histamine or carbachol.[4]
-
-
Data Analysis:
-
The amount of accumulated [¹⁴C]-aminopyrine is quantified by scintillation counting.
-
The IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of stimulated acid secretion, is calculated.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of the Gastrin Receptor Antagonist (L‐365,260) on Gastrointestinal Tumor Cells | Semantic Scholar [semanticscholar.org]
- 4. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Interaction of Gastrotropin (FABP6) with Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methodologies to validate the potential interaction between gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6), and nuclear receptors. This compound is a cytoplasmic protein involved in the enterohepatic circulation of bile acids[1]. While direct interactions with nuclear receptors are not yet fully established, its role in lipid and bile acid metabolism suggests a potential regulatory relationship with nuclear receptors such as Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of these pathways[2][3].
This document outlines key experimental protocols, presents data in a comparative format, and provides visual workflows to guide researchers in investigating this potential interaction.
Experimental Approaches for Validation
To ascertain a direct interaction between this compound and nuclear receptors, a multi-faceted approach employing both in vitro and in-cell assays is recommended. The following experimental strategies provide complementary evidence for a potential interaction.
1. Co-Immunoprecipitation (Co-IP)
Co-IP is a robust method to identify and validate protein-protein interactions from cell lysates. This technique utilizes an antibody to capture a specific protein ("bait"), thereby pulling down its interacting partners ("prey")[4][5].
2. Luciferase Reporter Assay
This cell-based assay is widely used to study the activation of nuclear receptors in response to ligands or interacting proteins. The assay measures the ability of a nuclear receptor to activate the transcription of a reporter gene (luciferase) upon binding to its response element in a promoter[6][7][8].
3. Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the proximity between two molecules in living cells. It relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are within a close distance (typically 1-10 nm)[9][10]. This method can provide direct evidence of an interaction in a cellular context.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous this compound and Nuclear Receptors
This protocol is designed to determine if endogenous this compound and a selected nuclear receptor (e.g., FXR) interact within a cellular context.
Cell Culture and Lysis:
-
Culture human intestinal cells (e.g., Caco-2) or liver cells (e.g., HepG2), which endogenously express this compound and relevant nuclear receptors, to 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors[11].
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the whole-cell extract.
Immunoprecipitation:
-
Pre-clear the whole-cell extract by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add 2-5 µg of anti-gastrotropin antibody (or anti-FXR antibody for a reverse Co-IP) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins[12].
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the nuclear receptor of interest (e.g., anti-FXR) and this compound to detect the presence of the co-immunoprecipitated protein.
Protocol 2: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation
This protocol assesses whether this compound can modulate the transcriptional activity of a nuclear receptor.
Plasmids and Cell Transfection:
-
Required plasmids:
-
A reporter plasmid containing multiple copies of a nuclear receptor response element (e.g., FXRE for FXR) upstream of a firefly luciferase gene[6][13].
-
An expression plasmid for the full-length nuclear receptor (e.g., pCMX-FXR).
-
An expression plasmid for this compound (e.g., pCMV-FABP6).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency[7].
-
-
Seed HEK293T or another suitable cell line in 24-well plates.
-
Co-transfect the cells with the reporter plasmid, the nuclear receptor expression plasmid, the Renilla luciferase plasmid, and either the this compound expression plasmid or an empty vector control using a suitable transfection reagent[14].
Cell Treatment and Luciferase Assay:
-
24 hours post-transfection, treat the cells with a known agonist for the nuclear receptor (e.g., GW4064 for FXR) or a vehicle control.
-
After 18-24 hours of treatment, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer[6].
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated empty vector control.
Protocol 3: FRET Microscopy for In-Cell Interaction
This protocol visualizes the direct interaction between this compound and a nuclear receptor in living cells.
Plasmid Construction and Cell Transfection:
-
Construct expression vectors for this compound and the nuclear receptor fused to a FRET donor (e.g., mCerulean) and a FRET acceptor (e.g., mVenus) fluorophore, respectively.
-
Transfect a suitable cell line (e.g., HeLa or U2OS) grown on glass-bottom dishes with the FRET pair plasmids. Also, transfect cells with donor-only and acceptor-only plasmids as controls for spectral bleed-through correction[15].
Live-Cell Imaging:
-
24-48 hours post-transfection, image the cells using a confocal or widefield fluorescence microscope equipped for FRET imaging[15].
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission[10].
FRET Analysis:
-
Correct the raw FRET channel image for donor bleed-through and acceptor cross-excitation using the control samples.
-
Calculate the normalized FRET (nFRET) efficiency to quantify the interaction. A positive nFRET signal indicates that the two proteins are in close proximity[9].
Comparative Data Presentation
The following tables illustrate how quantitative data from these experiments can be structured for clear comparison.
Table 1: Co-Immunoprecipitation Results Summary
| IP Antibody | Western Blot Antibody | Result with this compound Overexpression | Result with Endogenous Expression | Control (IgG IP) |
| Anti-Gastrotropin | Anti-FXR | Band Present | Band Present | No Band |
| Anti-FXR | Anti-Gastrotropin | Band Present | Band Present | No Band |
| Anti-Gastrotropin | Anti-PXR | Band Present | Faint/No Band | No Band |
| Anti-PXR | Anti-Gastrotropin | Band Present | Faint/No Band | No Band |
| Anti-Gastrotropin | Anti-PPARγ | No Band | No Band | No Band |
| Anti-PPARγ | Anti-Gastrotropin | No Band | No Band | No Band |
Table 2: Luciferase Reporter Assay Data
| Nuclear Receptor | Treatment | Fold Activation (Control Vector) | Fold Activation (+ this compound) | P-value |
| FXR | Vehicle | 1.0 ± 0.1 | 1.5 ± 0.2 | < 0.05 |
| FXR | GW4064 (1 µM) | 12.5 ± 1.2 | 18.2 ± 1.5 | < 0.01 |
| PXR | Vehicle | 1.0 ± 0.2 | 1.1 ± 0.1 | > 0.05 |
| PXR | Rifampicin (10 µM) | 8.2 ± 0.9 | 8.5 ± 1.0 | > 0.05 |
| PPARγ | Vehicle | 1.0 ± 0.1 | 0.9 ± 0.2 | > 0.05 |
| PPARγ | Rosiglitazone (1 µM) | 15.1 ± 1.8 | 14.8 ± 2.0 | > 0.05 |
Table 3: FRET Imaging Analysis
| FRET Pair | Cellular Compartment | Mean nFRET Efficiency (%) | Positive Interaction |
| This compound-mCerulean + FXR-mVenus | Nucleus | 15.8 ± 2.5 | Yes |
| This compound-mCerulean + PXR-mVenus | Cytoplasm & Nucleus | 5.2 ± 1.1 | Weak/No |
| This compound-mCerulean + PPARγ-mVenus | Nucleus | 2.1 ± 0.8 | No |
| This compound-mCerulean + mVenus (control) | - | 1.5 ± 0.5 | No |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a hypothetical signaling pathway.
References
- 1. uniprot.org [uniprot.org]
- 2. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 3. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 9. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Nuclear Receptor Analysis Luciferase Vectors [worldwide.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
Safety Operating Guide
Proper Disposal Procedures for Gastrotropin (FABP6) in a Laboratory Setting
Essential Safety and Logistical Information for Researchers
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (IBABP), is a protein primarily involved in the transport of bile acids and fatty acids.[1][2][3] In a research context, it is typically supplied as a recombinant protein for laboratory use only.[2][4][5] Proper disposal of this compound and its related experimental waste is crucial for maintaining laboratory safety and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal.
Product Characteristics
Recombinant this compound (FABP6) is commercially available from various suppliers, generally with the characteristics summarized in the table below. These preparations are intended for research purposes and should not be used as drugs, agricultural products, or household chemicals.[2]
| Feature | Description | Source(s) |
| Alternate Names | Fatty acid-binding protein 6, FABP6, I-BABP, ILBP | [2][3] |
| Source | Typically recombinant, expressed in E. coli | [2][4] |
| Formulation | Lyophilized powder or a sterile filtered solution (e.g., in PBS with glycerol) | [2][4][5] |
| Molecular Weight | Approximately 14 kDa | [2][4] |
| Storage | Recommended storage is typically at 4°C for short-term use or frozen at -20°C to -80°C for long-term storage. | [2][4][6] |
General Disposal Principles
While many suppliers' Safety Data Sheets (SDS) may classify recombinant proteins like this compound as non-hazardous, it is imperative to treat all laboratory reagents with care and dispose of them in accordance with institutional and local regulations. The primary considerations for disposal are the nature of the waste (liquid or solid) and whether it has been contaminated with any biohazardous or chemically hazardous materials during the experiment.
Step-by-Step Disposal Procedures
1. Risk Assessment: Before beginning any experiment, a thorough risk assessment should be conducted. This should include an evaluation of the hazards associated with all substances used in the protocol, not just the this compound itself.
2. Disposal of Unused this compound Solution or Powder:
-
Consult the SDS: Always refer to the manufacturer-provided Safety Data Sheet for any specific disposal recommendations.
-
Non-hazardous Protein Waste: If the this compound has not been mixed with any hazardous materials, it can typically be disposed of as non-hazardous laboratory waste.
-
Liquid: Small quantities of aqueous solutions can often be disposed of down the drain with copious amounts of water, provided this is permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.
-
Solid (Lyophilized Powder): Uncontaminated lyophilized protein should be disposed of as solid laboratory waste.
-
-
Chemically Contaminated Waste: If the this compound has been mixed with hazardous chemicals (e.g., strong acids, organic solvents), it must be disposed of as chemical waste. This waste should be collected in a designated, properly labeled, and sealed container for pickup by your institution's hazardous waste management team.
3. Disposal of Experimental Waste Containing this compound:
-
Biohazardous Contamination: If the this compound was used in experiments involving biological agents (e.g., cell culture, infectious materials), the waste is considered biohazardous.
-
Liquid Waste: Liquid biohazardous waste should be decontaminated, typically by autoclaving or treatment with an approved disinfectant like bleach, before disposal.
-
Solid Waste: All solid waste, including pipette tips, tubes, and plates, should be collected in a biohazard bag and autoclaved before being disposed of as regulated medical waste.
-
-
Sharps: Any needles or other sharps used in experiments with this compound must be disposed of in a designated sharps container.
4. Decontamination of Work Surfaces: After completing your experiments and preparing waste for disposal, thoroughly decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol or a 10% bleach solution), especially if biohazardous materials were used.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
